molecular formula C19H22FN3O4 B563244 Gatifloxacin-d4 CAS No. 1190043-25-4

Gatifloxacin-d4

Cat. No.: B563244
CAS No.: 1190043-25-4
M. Wt: 379.4 g/mol
InChI Key: XUBOMFCQGDBHNK-CNVQUGECSA-N
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Description

An antibacterial.>

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-CNVQUGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721474
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190043-25-4
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthetic pathways and analytical characterization of Gatifloxacin-d4, an isotopically labeled version of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This guide is intended for professionals in pharmaceutical research and development who require a stable, labeled internal standard for pharmacokinetic (PK), bioequivalence, or metabolic studies.

While specific detailed protocols for the synthesis of this compound are not extensively published, this guide outlines a robust and logical synthetic strategy based on established chemical principles and published syntheses of Gatifloxacin and other deuterated compounds. The characterization methods described are standard analytical techniques for confirming the identity, purity, and isotopic enrichment of the final product.

Physicochemical Properties

This compound is structurally identical to Gatifloxacin, with the exception of four hydrogen atoms on the 3-methylpiperazine moiety being replaced by deuterium atoms. This substitution provides a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

PropertyValueReference
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid[1][2]
Molecular Formula C₁₉H₁₈D₄FN₃O₄[3]
Molecular Weight 379.42 g/mol [2][3]
Monoisotopic Mass 379.18454134 Da
Unlabeled CAS No. 112811-59-3
Labeled CAS No. 1190043-25-4

Proposed Synthesis of this compound

The most logical synthetic route to this compound involves a condensation reaction between the stable quinolone core and a deuterated 2-methylpiperazine side chain. This approach ensures precise placement of the deuterium labels. The overall workflow is a two-part process: synthesis of the deuterated intermediate followed by the final coupling reaction.

G Proposed Synthesis Workflow for this compound A 1-Cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-quinoline-3-carboxylic acid (Quinolone Core) C Condensation Reaction A->C B 2-Methylpiperazine-d4 (Deuterated Intermediate) B->C D Crude this compound C->D DMSO, 55-70°C E Purification (Recrystallization) D->E F Pure this compound E->F e.g., Methanol

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of the Quinolone Core

The synthesis of the Gatifloxacin quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, is well-documented in the literature. This intermediate is typically prepared through a multi-step process starting from substituted benzoic acids, followed by condensation, cyclization, and hydrolysis reactions. For the purpose of this guide, it is assumed that this starting material is either commercially available or synthesized according to established methods.

Experimental Protocol: Proposed Synthesis of 2-Methylpiperazine-d4

The synthesis of the deuterated intermediate is critical. While several methods exist for synthesizing 2-methylpiperazine, a deuterated version can be prepared via reductive amination of a suitable precursor with a deuterium source.

Objective: To synthesize 2-methylpiperazine-d4 from ethylenediamine and a deuterated propylene glycol equivalent.

Materials:

  • Ethylenediamine

  • 1,2-Propanediol-1,1,2-d3 (or similar deuterated precursor)

  • Promoted copper catalyst

  • Hydrogen gas (for reduction/cyclization)

  • Solvent (e.g., Methanol or Ethanol)

  • Standard glassware for high-pressure reactions

Procedure:

  • In a high-pressure reactor, charge the vessel with ethylenediamine, the deuterated propanediol precursor, a suitable catalyst (e.g., promoted copper catalyst), and a solvent like methanol.

  • Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas.

  • Heat the reaction mixture to a specified temperature (e.g., 150-200°C) and maintain pressure for several hours to facilitate the cyclo-condensation reaction.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing 2-methylpiperazine-d4, is then purified using distillation under reduced pressure to isolate the final product.

Experimental Protocol: Final Condensation Step

This final step involves the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone core by the deuterated piperazine.

Objective: To synthesize this compound by condensing the quinolone core with 2-methylpiperazine-d4.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent)

  • 2-methylpiperazine-d4 (2.1 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile or Toluene (for precipitation/washing)

  • Nitrogen gas atmosphere

Procedure:

  • Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2.1 equivalents of 2-methylpiperazine-d4 in DMSO in a reaction flask under a nitrogen atmosphere.

  • Heat the reaction mixture to approximately 55°C and maintain this temperature with stirring for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature or below (e.g., 5°C) to induce precipitation of the product. An anti-solvent like water, acetonitrile, or toluene can be added to facilitate this process.

  • Hold the slurry at a low temperature for several hours to maximize yield.

  • Filter the precipitate under vacuum, wash with a cold solvent (e.g., acetonitrile), and dry the solid under vacuum to obtain crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as methanol.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis, determine the purity, and verify the isotopic incorporation of this compound.

G Analytical Characterization Workflow A Purified this compound B Mass Spectrometry (LC-MS/MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Chromatography (HPLC) A->D E Identity & Isotopic Enrichment Confirmation B->E F Structural Confirmation C->F G Purity Assessment D->G

Caption: Analytical workflow for this compound characterization.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and determining the level of isotopic enrichment.

Protocol:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 10-100 ng/mL.

  • Expected Results: The precursor ion [M+H]⁺ should be observed at m/z ≈ 380.2. A comparison with the non-deuterated Gatifloxacin standard (m/z ≈ 376.2) confirms the incorporation of four deuterium atoms. The absence of a significant peak at m/z 376.2 in the deuterated sample indicates high isotopic purity.

CompoundTheoretical [M+H]⁺ (m/z)Key Observation
Gatifloxacin~376.17Parent compound mass.
This compound ~380.19 +4 Da mass shift confirms deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and verifies the exact location of the deuterium labels.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a suitable deuterated solvent.

  • Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR.

  • Expected Results:

    • ¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the four protons on the piperazine ring at the C2 and C5 positions. All other signals (e.g., cyclopropyl, aromatic, methoxy, and methyl protons) should remain consistent with the Gatifloxacin spectrum.

    • ¹³C NMR: The signals for the deuterated carbons (C2 and C5 of the piperazine ring) will appear as multiplets (typically triplets due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated spectrum.

    • ¹⁹F NMR: A single signal is expected, confirming the presence of the fluorine atom on the quinolone ring.

NucleusGatifloxacinThis compound (Expected)
¹H Signals present for protons at piperazine C2 & C5 positions.Signals for C2-H₂ and C5-H₂ are absent or greatly diminished.
¹³C Singlet signals for carbons at piperazine C2 & C5 positions.Triplet signals (due to C-D coupling) for C2 & C5 carbons.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound and to separate it from any starting materials or side products.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Detection: UV at 293 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks. A purity of >95% is typically required for use as an analytical standard.

HPLC ParameterRecommended Conditions
Mobile Phase Acetonitrile : 0.02 M Disodium Hydrogen Phosphate Buffer (pH 3.3) (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. Ambient (25 ± 2 °C)
Expected Retention Time ~2.7 minutes (may vary slightly from non-deuterated standard)

References

Gatifloxacin-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Physical and Chemical Properties

This compound is a synthetic antibacterial agent. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolism studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid[1][2][3]
Molecular Formula C₁₉H₁₈D₄FN₃O₄[1]
Molecular Weight 379.4 g/mol [2]
Monoisotopic Mass 379.18454134 Da
CAS Number 1190043-25-4
Appearance White to Off-White Solid/Powder
Storage Temperature Refrigerator, -20°C
Purity >95% (HPLC)

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the identification and quantification of this compound.

Table 2: Spectroscopic and Chromatographic Data Summary

AnalysisExpected Data/Properties
¹H NMR Signals corresponding to the non-deuterated protons of the Gatifloxacin structure. The deuteration at the piperazine ring will result in the absence of corresponding proton signals.
¹³C NMR Signals corresponding to the carbon atoms of the this compound structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns will be indicative of the deuterated structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for the functional groups present in the molecule, such as C=O, C-F, C-N, and O-H (from the carboxylic acid).
High-Performance Liquid Chromatography (HPLC) A specific retention time under defined chromatographic conditions, allowing for separation and quantification.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The binding of Gatifloxacin to the A subunit of DNA gyrase prevents the resealing of the DNA strand, leading to the cessation of DNA replication and ultimately bacterial cell death. Similarly, it binds to the B subunit of topoisomerase IV, which is vital for the separation of interlinked daughter chromosomes during cell division.

Gatifloxacin_Mechanism Mechanism of Action of Gatifloxacin cluster_drug Drug cluster_bacterial_cell Bacterial Cell cluster_targets Enzymatic Targets cluster_processes Cellular Processes cluster_outcome Outcome Gatifloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Division Cell Division Topoisomerase_IV->Cell_Division Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to Cell_Division->Bacterial_Death Inhibition leads to

Caption: Mechanism of action of Gatifloxacin.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of this compound. These are based on standard methods for fluoroquinolone analysis and should be optimized for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a given sample.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer (e.g., phosphate buffer) to adjust pH.

Procedure:

  • Mobile Phase Preparation: A common mobile phase for fluoroquinolone analysis consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for complex matrices to clean up the sample.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Injection volume: 10-20 µL.

    • Column temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a wavelength of approximately 293 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

HPLC_Workflow HPLC Analysis Workflow A Mobile Phase Preparation C HPLC System (Pump, Injector, Column) A->C B Standard & Sample Preparation B->C D UV/Fluorescence Detector C->D E Data Acquisition & Analysis D->E

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable acid or base for solubilization).

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. The absence of proton signals in the deuterated positions of the piperazine ring will be a key indicator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS/MS, Q-TOF).

Procedure:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for fluoroquinolones.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.

  • Data Analysis: The molecular ion should correspond to the calculated mass of this compound. The fragmentation pattern will provide structural information and confirm the location of the deuterium labels.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the IR spectrum over the appropriate wavelength range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols for its analysis. The provided data and methodologies are intended to support further research and development activities involving this important analytical standard. For specific applications, optimization of the described protocols is recommended.

References

Gatifloxacin-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Gatifloxacin-d4, a deuterated isotopologue of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.

Core Compound Specifications

This compound is primarily employed as an internal standard in quantitative bioanalytical assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS). Its physical and chemical properties are crucial for accurate and reproducible experimental outcomes.

PropertyValueCitations
Chemical Formula C₁₉H₁₈D₄FN₃O₄[1][2][3]
Molecular Weight 379.42 g/mol [1][2]
Monoisotopic Mass 379.1845 u
CAS Number 1190043-25-4
Synonyms 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid

The Role of this compound in Analytical Chemistry

This compound serves as an ideal internal standard for the quantification of gatifloxacin in biological matrices such as plasma and ocular biofluids. The inclusion of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the parent compound, Gatifloxacin. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer, without significantly altering the chemical properties and chromatographic retention time. This ensures that any variability during sample preparation and analysis affects both the analyte and the standard equally, leading to more accurate and precise quantification.

Experimental Workflow: Quantification of Gatifloxacin in Biological Samples

The following diagram outlines a typical experimental workflow for the quantification of Gatifloxacin in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.

Gatifloxacin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis: Peak Area Ratio (Analyte/IS) Detection->Quantification Gatifloxacin_Relationship Gatifloxacin Gatifloxacin (Analyte) Quantification Accurate Quantification (LC-MS/MS) Gatifloxacin->Quantification Target of Measurement Gatifloxacin_d4 This compound (Internal Standard) Gatifloxacin_d4->Quantification Reference for Measurement

References

Decoding the Gatifloxacin-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a chemical substance. This guide provides an in-depth explanation of a typical CoA for Gatifloxacin-d4, a deuterated internal standard used in pharmacokinetic and bioanalytical studies of the fluoroquinolone antibiotic, Gatifloxacin. Understanding the data presented and the underlying experimental methods is paramount for ensuring the accuracy and reliability of research outcomes.

Overview of this compound

This compound is a stable, isotopically labeled version of Gatifloxacin.[1][2] It is primarily used as an internal standard in quantitative analysis by mass spectrometry, allowing for precise measurement of Gatifloxacin in complex biological matrices. The deuterium labels (d4) give it a higher molecular weight than the parent drug, enabling its differentiation in mass-based analytical techniques.

Chemical Structure:

  • Gatifloxacin: C₁₉H₂₂FN₃O₄, Molecular Weight: 375.39 g/mol [3]

  • This compound: C₁₉H₁₈D₄FN₃O₄, Molecular Weight: 379.42 g/mol [1]

Interpreting the Certificate of Analysis: Key Quantitative Data

The CoA provides a summary of the analytical tests performed on a specific batch of this compound. The following tables summarize the typical quantitative data found.

Table 1: Identification and Physicochemical Properties
TestSpecificationResult
Appearance White to off-white solidConforms[3]
Molecular Formula C₁₉H₁₈D₄FN₃O₄Conforms
Molecular Weight 379.42Conforms
Melting Point 182-185 °C183 °C
Solubility Soluble in DMSOConforms
Table 2: Purity and Impurity Profile
TestMethodSpecificationResult
Purity (by LCMS) HPLC-MS≥ 98.0%99.69%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium IncorporationConforms
Residual Solvents GC-HSMeets USP <467> limitsConforms
Water Content Karl Fischer Titration≤ 1.0%0.2%
Assay (as is) HPLC95.0% - 105.0%99.5%

Detailed Experimental Protocols

The accuracy of the data presented in a CoA is contingent upon the rigorous execution of validated analytical methods. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their concentration (assay).

  • Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention time). A detector measures the components as they elute.

  • Instrumentation: A standard HPLC system with a UV detector is typically used.

  • Experimental Conditions:

    • Column: Reversed-phase C18 column (e.g., SUPELCO 516 C-18-DB, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer and an organic solvent is common. For example, a mobile phase consisting of a disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio, with the pH adjusted to 3.3 using orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 293 nm.

    • Temperature: Ambient room temperature (approximately 25 ± 2 °C).

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: A known concentration of this compound reference standard is prepared in the mobile phase.

    • Sample Preparation: The this compound batch being tested is accurately weighed and dissolved in the mobile phase to a known concentration.

    • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

    • Calculation: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to the peak area of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both identification and purity assessment.

  • Principle: After separation by HPLC as described above, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the analyte and any impurities.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Experimental Conditions:

    • LC Conditions: Similar to the HPLC method described above. An alternative mobile phase could be 0.2% formic acid in water and methanol.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted analysis, enhancing sensitivity and selectivity.

  • Procedure:

    • The sample is analyzed by LC-MS.

    • The resulting mass spectrum is examined for the presence of the parent ion corresponding to the molecular weight of this compound.

    • The purity is confirmed by ensuring the primary peak in the chromatogram corresponds to the correct mass, and any other peaks are identified and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and the position of the deuterium labels.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H) absorb and re-emit this radiation at specific frequencies. The resulting spectrum provides a map of the hydrogen atoms in the molecule, confirming its structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • A small amount of the this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • The ¹H NMR spectrum is acquired.

    • The spectrum is compared to that of a non-deuterated Gatifloxacin standard and known spectral data. The absence of signals at the positions where deuterium has been substituted confirms the isotopic labeling.

Visualizing Analytical Workflows

Diagrams can help clarify the logical flow of the analytical processes used to generate the CoA data.

Analytical_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_output Data Analysis & Reporting Sample This compound Batch Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC-UV (Purity & Assay) Prep->HPLC LCMS LC-MS (Identity & Purity) Prep->LCMS NMR NMR (Structural ID) Prep->NMR Other Other Tests (Water, Solvents) Prep->Other Data Data Review & Calculation HPLC->Data LCMS->Data NMR->Data Other->Data CoA Certificate of Analysis Generation Data->CoA HPLC_Method_Flow MobilePhase Prepare Mobile Phase (Buffer:ACN 75:25) SamplePrep Prepare Sample and Standard Solutions MobilePhase->SamplePrep Injection Inject 20 µL into HPLC System SamplePrep->Injection Separation Isocratic Separation on C18 Column (1.0 mL/min) Injection->Separation Detection UV Detection at 293 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Calculate Purity and Assay from Peak Areas Chromatogram->Analysis

References

Understanding Gatifloxacin-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Gatifloxacin-d4. The information presented is primarily based on studies conducted on Gatifloxacin, the non-deuterated form of the molecule. It is scientifically reasonable to assume that the stability profile and degradation pathways of this compound are analogous to those of Gatifloxacin, as the deuterium labeling is unlikely to significantly alter its chemical reactivity. This guide is intended to assist researchers in ensuring the integrity and reliability of this compound in experimental settings.

Overview of this compound Stability

This compound, a deuterated analog of the fourth-generation fluoroquinolone antibiotic Gatifloxacin, is susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. Understanding these degradation patterns is crucial for maintaining the compound's purity, potency, and safety during research and development.

Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended for maintaining its stability:

ParameterRecommended ConditionRationale
Temperature Store at controlled room temperature (20°C to 25°C or 68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, some suppliers recommend -20°C.Prevents thermal degradation. Avoid freezing aqueous solutions.
Light Protect from light.[2][3]Gatifloxacin is susceptible to photodegradation.
Humidity Store in a dry place.Minimizes hydrolysis.
Atmosphere For solutions, storage under an inert atmosphere (e.g., nitrogen) can be beneficial.Reduces oxidative degradation.

Forced Degradation Studies of Gatifloxacin

Forced degradation studies are instrumental in identifying potential degradation products and pathways. The following table summarizes the results from forced degradation studies performed on Gatifloxacin, which provide insights into the stability of this compound under various stress conditions.

Stress ConditionReagent and ConditionsObservation
Acidic Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation observed.
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation 30% H₂O₂ at 80°C for 2 hoursSignificant degradation observed.
Thermal Degradation 80°C for 48 hoursDegradation observed.
Photolytic Degradation Exposure to UV light (254 nm) and cool fluorescent lightDegradation observed.

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate buffer) in a suitable ratio.
Flow Rate Typically 1.0 mL/min.
Detection UV spectrophotometer at an appropriate wavelength (e.g., 293 nm).
Temperature Ambient or controlled column temperature.

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness to ensure reliable results.

Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies on this compound.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Prepare Stock Solution of this compound acid Acidic Stress (e.g., 0.1 M HCl, 80°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 80°C) start->base oxidative Oxidative Stress (e.g., 30% H₂O₂, 80°C) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc end Identify & Quantify Degradation Products hplc->end

Caption: Workflow for a typical forced degradation study of this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 80°C for 2 hours.

    • Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and heat at 80°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide and heat at 80°C for 2 hours.

    • Thermal Degradation: Keep the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool fluorescent light for a specified duration.

  • Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Inject the prepared samples into the validated stability-indicating HPLC system.

  • Data Analysis: Analyze the chromatograms to determine the percentage of degradation and to identify and quantify any degradation products.

Degradation Pathways

Based on the identified degradation products from forced degradation studies of Gatifloxacin, the following degradation pathways can be proposed.

Proposed Degradation Pathways of Gatifloxacin

Gatifloxacin_Degradation cluster_degradation Degradation Products Gatifloxacin Gatifloxacin Decarboxylated Decarboxylated Product Gatifloxacin->Decarboxylated Hydrolysis/Photolysis Defluorinated Defluorinated Product Gatifloxacin->Defluorinated Photolysis Piperazine_Oxidized Piperazine Ring Oxidized Product Gatifloxacin->Piperazine_Oxidized Oxidation N_Dealkylated N-Dealkylated Product Gatifloxacin->N_Dealkylated Hydrolysis

Caption: Proposed major degradation pathways for Gatifloxacin.

The primary sites of degradation on the Gatifloxacin molecule are the carboxylic acid group (leading to decarboxylation), the fluorine atom at the C6 position (leading to defluorination), and the piperazine ring (susceptible to oxidation and N-dealkylation).

Conclusion

The stability of this compound is a critical factor for its reliable use in research and development. By adhering to the recommended storage conditions and utilizing validated analytical methods, researchers can ensure the integrity of the compound. The information on forced degradation and potential degradation pathways provided in this guide serves as a valuable resource for designing stability studies and for the interpretation of analytical data. While the data presented is primarily for Gatifloxacin, it provides a strong and scientifically sound foundation for handling and studying this compound.

References

Gatifloxacin-d4 (CAS: 1190043-25-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gatifloxacin-d4 (CAS: 1190043-25-4), a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource, detailing its chemical and physical properties, its primary application as an internal standard in analytical methodologies, and the fundamental mechanism of action of its parent compound.

Core Compound Information

This compound is a stable, isotopically labeled version of Gatifloxacin, where four hydrogen atoms on the methylpiperazinyl group have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its use as an ideal internal standard in mass spectrometry-based quantification of Gatifloxacin in various biological matrices. Its primary utility lies in pharmacokinetic, bioequivalence, and metabolism studies where precise and accurate measurement of the active drug substance is critical.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its properties.

PropertyValueSource
CAS Number 1190043-25-4[1][2]
Molecular Formula C₁₉H₁₈D₄FN₃O₄[3]
Molecular Weight 379.42 g/mol [2][3]
Exact Mass 379.18454134 Da
Appearance White to Off-White Solid/Powder
Melting Point 175-177°C
LogP 2.37420
Polar Surface Area (PSA) 83.80 Ų
Storage Temperature Refrigerator, -20°C

Mechanism of Action: Inhibition of Bacterial DNA Replication

Gatifloxacin, the non-deuterated parent compound, exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

  • Topoisomerase IV: This enzyme plays a critical role in the segregation of newly replicated daughter chromosomes. Gatifloxacin inhibits the B subunit of topoisomerase IV, preventing the decatenation of interlinked chromosomes. This disruption of chromosomal segregation also contributes to the bactericidal activity of the drug.

The dual-targeting mechanism of fourth-generation fluoroquinolones like Gatifloxacin is thought to reduce the likelihood of the development of bacterial resistance.

Gatifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Enables Bacterial_Cell_Death Bacterial Cell Death Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication DNA_Replication->Chromosome_Segregation DNA_Replication->Bacterial_Cell_Death Disruption leads to Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division Chromosome_Segregation->Bacterial_Cell_Death Disruption leads to

Gatifloxacin's mechanism of action targeting bacterial DNA replication.

Experimental Protocols: Quantification of Gatifloxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantitative analysis of Gatifloxacin in human plasma, a common application for this compound. This method is based on techniques described in the literature for Gatifloxacin analysis.

Materials and Reagents
  • Gatifloxacin analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation (Solid Phase Extraction)
  • Spiking: To 200 µL of human plasma, add 20 µL of the this compound working solution. For calibration standards, add 20 µL of the respective Gatifloxacin working solution. For quality control (QC) samples, spike with known concentrations of Gatifloxacin.

  • Precipitation: Add 600 µL of acidified water to each sample, vortex, and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of Gatifloxacin from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Gatifloxacin: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion. (Note: The precursor ion for this compound will be higher than that of Gatifloxacin due to the deuterium labeling).

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Gatifloxacin to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Gatifloxacin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Spike_Calibrants Spike with Gatifloxacin (Calibrants/QCs) Spike_IS->Spike_Calibrants Protein_Precipitation Protein Precipitation Spike_Calibrants->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation Liquid Chromatography (Separation) Final_Sample->LC_Separation MS_Detection Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Gatifloxacin Concentration Calibration_Curve->Quantification

Workflow for the quantification of Gatifloxacin using this compound.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Gatifloxacin. Its use as an internal standard ensures the reliability and accuracy of analytical data, which is fundamental for the successful progression of preclinical and clinical studies. This guide provides the core technical information required to effectively utilize this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for Gatifloxacin-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate quantification of gatifloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.

This document provides a detailed application note and protocol for the quantification of gatifloxacin in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Principle

The method involves the extraction of gatifloxacin and the internal standard, this compound, from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of gatifloxacin in the sample is determined by calculating the ratio of the peak area of gatifloxacin to that of the known concentration of this compound.

Materials and Reagents

  • Analytes: Gatifloxacin, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate (LC-MS grade)

  • Biological Matrix: Human plasma (or other relevant biological matrix)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of Gatifloxacin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin primary stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

  • Calibration Curve Standards: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax SB-C8 (4.6 x 50 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Mass Spectrometry (MS)

ParameterCondition
Mass Spectrometer Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gatifloxacin 376.2261.2
This compound 380.2261.2

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for the determination of gatifloxacin.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Gatifloxacin1 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
3 (Low) < 10%± 15%< 10%± 15%
300 (Medium) < 10%± 15%< 10%± 15%
800 (High) < 10%± 15%< 10%± 15%

Table 3: Recovery

AnalyteLow QC (3 ng/mL)Medium QC (300 ng/mL)High QC (800 ng/mL)
Gatifloxacin > 85%> 85%> 85%
This compound > 85%> 85%> 85%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_prep Prepare Stock Solutions (Gatifloxacin & this compound) working_std Prepare Working Standards & Internal Standard Solution stock_prep->working_std cal_qc_prep Spike Blank Matrix (Calibration & QC Samples) working_std->cal_qc_prep add_is Add Internal Standard (this compound) to Samples cal_qc_prep->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lc_separation LC Separation (Reverse Phase) evap_reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte/IS) ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for the quantification of Gatifloxacin.

logical_relationship cluster_quantification Quantitative Principle cluster_measurement Measurement cluster_calculation Calculation gatifloxacin Gatifloxacin (Analyte) gatifloxacin_d4 This compound (Internal Standard) gatifloxacin->gatifloxacin_d4 Compensates for variability peak_area_analyte Peak Area of Gatifloxacin gatifloxacin->peak_area_analyte peak_area_is Peak Area of this compound gatifloxacin_d4->peak_area_is area_ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->area_ratio peak_area_is->area_ratio concentration Concentration of Gatifloxacin area_ratio->concentration

Caption: Logical relationship in internal standard-based quantification.

Application Notes and Protocols for the Use of Gatifloxacin-d4 in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic studies, offering high accuracy and precision by correcting for variability in sample processing and instrument response.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the pharmacokinetic analysis of Gatifloxacin.

Principle of Deuterium Labeling in Pharmacokinetic Studies

Deuterium-labeled compounds are ideal internal standards for mass spectrometry-based quantification. This compound is chemically identical to Gatifloxacin, but with four deuterium atoms replacing hydrogen atoms on the piperazine ring.[3] This mass difference allows the mass spectrometer to distinguish between the analyte (Gatifloxacin) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[2][4] This co-elution and similar behavior minimize experimental variability, leading to highly reliable quantification.

Pharmacokinetic Profile of Gatifloxacin

Gatifloxacin exhibits predictable pharmacokinetics. It is well-absorbed orally with a high bioavailability of approximately 96%. The drug is widely distributed throughout the body with a low protein binding of about 20%. A key feature of Gatifloxacin is its limited metabolism in humans; it does not significantly interact with the cytochrome P450 enzyme system. Consequently, the majority of the drug is excreted unchanged in the urine.

The primary pharmacokinetic parameters for a single 400 mg oral dose of Gatifloxacin in healthy adults are summarized in the table below.

ParameterMean ValueStandard DeviationUnitsReference
Cmax3.60.7µg/mL
Tmax1.550.75h
AUC(0-∞)32.454.65µg·h/mL
Half-life (t½)7-8-h
Urinary Recovery83.57%

Experimental Protocols

In Vivo Pharmacokinetic Study Design (Rodent Model)

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Gatifloxacin following oral administration.

Materials:

  • Gatifloxacin

  • This compound (as internal standard)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.

  • Dosing:

    • Prepare a dosing solution of Gatifloxacin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of Gatifloxacin (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Gatifloxacin in Plasma

This protocol describes the quantification of Gatifloxacin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents:

  • Plasma samples from the PK study

  • Gatifloxacin and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

a. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Gatifloxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Gatifloxacin by serial dilution of the stock solution to create a calibration curve (e.g., 1-2000 ng/mL).

  • Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).

  • Prepare calibration standards and QCs by spiking the appropriate working standard solutions into blank plasma.

b. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm)

    • Mobile Phase A: 0.2% Formic acid in water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.65 mL/min

    • Gradient: Isocratic or a suitable gradient to ensure separation from endogenous interferences.

    • Injection Volume: 5-10 µL

  • Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):

    • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gatifloxacin376.2261.125
This compound380.2265.125

d. Data Analysis:

  • Integrate the peak areas for Gatifloxacin and this compound.

  • Calculate the peak area ratio of Gatifloxacin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Gatifloxacin in the unknown samples and QCs using the regression equation from the calibration curve.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate the PK parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.

Visualizations

Gatifloxacin_ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Dissolution Systemic_Circulation Systemic Circulation (Blood/Plasma) GI_Tract->Systemic_Circulation High Bioavailability (~96%) Feces Feces (~5%) GI_Tract->Feces Tissues Tissues and Body Fluids Systemic_Circulation->Tissues Distribution (Low Protein Binding) Liver Liver (Minimal Metabolism) Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Renal Filtration Urine Urine (>80% Unchanged) Kidneys->Urine

Caption: ADME pathway of Gatifloxacin.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing of Gatifloxacin to Animal Model Sampling Time-course Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Spiking Spike Plasma with This compound (IS) Plasma_Prep->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification using Calibration Curve LC_MS->Quantification PK_Modeling Pharmacokinetic Parameter Calculation Quantification->PK_Modeling

Caption: Experimental workflow for pharmacokinetic analysis.

References

Quantitative Analysis of Gatifloxacin Using Gatifloxacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Gatifloxacin in biological matrices, primarily human plasma, using a stable isotope-labeled internal standard, Gatifloxacin-d4. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response, thus ensuring the highest accuracy and precision.[1][2]

This application note details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated performance characteristics of the method.

Experimental Protocols

Materials and Reagents
  • Gatifloxacin analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Working Solutions

2.3.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of Gatifloxacin and this compound into separate 1 mL volumetric flasks.

  • Dissolve the compounds in methanol and make up the volume to the mark. These are the primary stock solutions.

2.3.2. Intermediate and Working Standard Solutions

  • Prepare a series of working standard solutions of Gatifloxacin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

  • Prepare a working solution of the this compound internal standard at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

2.4.1. Protein Precipitation (PPT) Protocol

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

2.4.2. Solid-Phase Extraction (SPE) Protocol

This method provides a cleaner extract, which can reduce matrix effects.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma sample, add 50 µL of the 100 ng/mL this compound internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an appropriate volume into the LC-MS/MS system.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. A starting point could be 5% B, increasing to 95% B over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

2.5.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for Gatifloxacin and this compound are monitored. Based on literature for Gatifloxacin and the principles of deuterated standards, the following transitions are recommended[3]:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gatifloxacin376.2332.2
This compound380.2336.2

Note: The MRM transitions for this compound are predicted based on the addition of 4 Daltons to the precursor and the corresponding fragment ion. These should be confirmed by direct infusion of the this compound standard into the mass spectrometer during method development.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for Gatifloxacin analysis.[3][4]

Calibration Curve and Linearity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Gatifloxacin1.0 - 1000> 0.99
Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low QC3.0< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Recovery
AnalyteExtraction MethodMean Recovery (%)
GatifloxacinProtein Precipitation> 85
GatifloxacinSolid-Phase Extraction> 90

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Experimental workflow for Gatifloxacin quantification.

logical_relationship Analyte Gatifloxacin Extraction Sample Preparation (PPT or SPE) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction LC_MS LC-MS/MS System Extraction->LC_MS Data Data Analysis (Ratio of Analyte/IS) LC_MS->Data Result Accurate Concentration Data->Result

Logical relationship of analytical components.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of Gatifloxacin in biological matrices. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Gatifloxacin. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Note: High-Throughput Analysis of Gatifloxacin Using Gatifloxacin-d4 as an Internal Standard by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gatifloxacin in various matrices, employing the stable isotope-labeled Gatifloxacin-d4 as an internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. This method is suitable for a range of applications, including pharmacokinetic studies, formulation analysis, and quality control.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of Gatifloxacin in biological and pharmaceutical samples is crucial for drug development and clinical monitoring. The use of an internal standard is paramount in chromatographic analysis to correct for potential sample loss during preparation and instrumental variability. A stable isotope-labeled internal standard, such as this compound, is ideal as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, leading to more accurate and precise results. This document provides a comprehensive protocol for the development and validation of an HPLC method for Gatifloxacin using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Gatifloxacin reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (Milli-Q or equivalent)

  • Biological matrix (e.g., human plasma, urine) or pharmaceutical dosage form

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse C18, 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.02 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[2]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient (25 ± 2 °C)
Detection UV at 293 nm
Internal Standard This compound
Standard and Sample Preparation

Preparation of Standard Stock Solutions:

  • Prepare a stock solution of Gatifloxacin (1 mg/mL) by dissolving the appropriate amount of the reference standard in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) by dissolving the appropriate amount of the internal standard in methanol.

Preparation of Calibration Curve Standards:

  • Perform serial dilutions of the Gatifloxacin stock solution with the mobile phase to obtain a series of working standard solutions with concentrations ranging from 4 µg/mL to 40 µg/mL.

  • Spike each working standard solution with a constant concentration of this compound internal standard.

Sample Preparation (from Human Plasma):

  • To 500 µL of human plasma, add a known amount of this compound internal standard solution.

  • Perform protein precipitation by adding an appropriate volume of acetonitrile or by using a centrifugal filter device.

  • Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm for 10 minutes).

  • Collect the supernatant, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation parameters is presented below.

Validation ParameterResult
Linearity (Concentration Range) 4 - 40 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) Intra-day: ≤ 2.77%; Inter-day: ≤ 4.59%
Accuracy (% Recovery) 99.91%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Specificity No interference from endogenous components or common excipients.
Robustness The method was found to be robust with minor variations in flow rate, mobile phase composition, and pH.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Gatifloxacin & this compound Standards B Preparation of Stock Solutions (1 mg/mL in Methanol) A->B C Serial Dilution for Calibration Curve Standards B->C D Spiking with Internal Standard (this compound) C->D I HPLC Injection (20 µL) D->I E Sample Collection (e.g., Plasma, Urine) F Protein Precipitation / Extraction E->F G Centrifugation & Supernatant Collection F->G H Filtration (0.45 µm) G->H H->I J Chromatographic Separation (C18 Column) I->J K UV Detection (293 nm) J->K L Peak Integration & Identification K->L M Construction of Calibration Curve L->M N Quantification of Gatifloxacin M->N

Caption: Experimental workflow for the HPLC analysis of Gatifloxacin.

Method_Validation cluster_validation Method Validation (ICH Q2(R1)) Method_Development Method_Development Linearity Linearity & Range Method_Development->Linearity Precision Precision (Repeatability & Intermediate) Method_Development->Precision Accuracy Accuracy Method_Development->Accuracy Specificity Specificity Method_Development->Specificity Robustness Robustness Method_Development->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Logical relationship of method validation parameters.

Conclusion

The described RP-HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise tool for the quantification of Gatifloxacin. The detailed protocol and validation data demonstrate its suitability for routine analysis in research and quality control laboratories. The use of a stable isotope-labeled internal standard significantly enhances the robustness and reliability of the analytical results.

References

Application Note: High-Throughput Quantification of Gatifloxacin in Human Plasma using Gatifloxacin-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Gatifloxacin in human plasma using a stable isotope-labeled internal standard, Gatifloxacin-d4. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, providing high sensitivity, specificity, and throughput. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Gatifloxacin.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Gatifloxacin in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for clinical monitoring to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results. This protocol provides a comprehensive guide for the determination of Gatifloxacin in human plasma.

Experimental

Materials and Reagents
  • Gatifloxacin analytical standard

  • This compound (internal standard, IS)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Gatifloxacin and this compound standards and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Gatifloxacin primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples (add 20 µL of 50:50 acetonitrile:water instead).

  • For the calibration curve, add the appropriate volume of Gatifloxacin working standard solution to blank plasma.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions and Parameters

The following MRM transitions and collision energies should be optimized for the specific instrument used. The values provided below are typical starting points.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Gatifloxacin 376.2332.20.13020
376.2261.10.13035
This compound (IS) 380.2336.20.13020
380.2261.10.13035

Data Analysis and Quantification

The concentration of Gatifloxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The linearity of the method should be assessed using a weighted (1/x or 1/x²) linear regression.

Workflow Diagram

Gatifloxacin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Construction ratio_calc->calibration quantification Quantify Gatifloxacin Concentration calibration->quantification

Caption: Experimental workflow for Gatifloxacin quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical method, emphasizing the principle of using an internal standard for accurate quantification.

Gatifloxacin_Quantification_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification Gatifloxacin Gatifloxacin Gatifloxacin_ion [M+H]+ = 376.2 Gatifloxacin->Gatifloxacin_ion Ionization Gatifloxacin_frag Product Ions 332.2, 261.1 Gatifloxacin_ion->Gatifloxacin_frag Fragmentation Area_Ratio Peak Area Ratio (Gatifloxacin / this compound) Gatifloxacin_frag->Area_Ratio Gatifloxacin_d4 This compound Gatifloxacin_d4_ion [M+H]+ = 380.2 Gatifloxacin_d4->Gatifloxacin_d4_ion Ionization Gatifloxacin_d4_frag Product Ions 336.2, 261.1 Gatifloxacin_d4_ion->Gatifloxacin_d4_frag Fragmentation Gatifloxacin_d4_frag->Area_Ratio Concentration Concentration Calculation Area_Ratio->Concentration via Calibration Curve

Caption: Principle of quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Gatifloxacin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in the study of Gatifloxacin.

Application of Gatifloxacin-d4 in Bioanalytical Assays: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Gatifloxacin-d4 as an internal standard in the bioanalytical quantification of gatifloxacin in biological matrices. The protocols and data presented are synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This compound, a stable isotope-labeled analog of the fluoroquinolone antibiotic gatifloxacin, is the preferred internal standard for quantitative bioanalysis. Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This application note details a validated LC-MS/MS method for the determination of gatifloxacin in human plasma, utilizing this compound as the internal standard.

Bioanalytical Method Overview

The quantification of gatifloxacin in biological samples is pivotal for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has nearly identical chemical properties, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for matrix effects and variations in extraction recovery and instrument response.

The described method involves the extraction of gatifloxacin and this compound from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for gatifloxacin in human plasma.[1]

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow plasma Plasma Sample (200 µL) is_addition Add this compound IS (20 µL) plasma->is_addition vortex1 Vortex is_addition->vortex1 loading Load Sample vortex1->loading spe_conditioning Condition SPE Cartridge spe_conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Fig 1. Solid-Phase Extraction Workflow.
Liquid Chromatography

The following conditions are based on established methods for fluoroquinolone analysis.[1][2][3]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry

Mass spectrometric conditions are critical for selective and sensitive detection.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gatifloxacin376.2261.125
This compound 380.2 265.1 25

Note: The MRM transition for this compound is predicted based on the known fragmentation of gatifloxacin and the +4 Da mass shift due to deuterium labeling. The optimal collision energy should be determined empirically.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column mobile_phase Gradient Elution esi ESI Source (+) lc_column->esi quad1 Q1: Precursor Ion Selection esi->quad1 collision_cell Q2: Fragmentation quad1->collision_cell quad3 Q3: Product Ion Selection collision_cell->quad3 detector Detector quad3->detector sample_injection Inject Reconstituted Sample sample_injection->lc_column Quantification_Logic cluster_process Analytical Process analyte Gatifloxacin (Analyte) extraction Extraction Variability analyte->extraction matrix_effect Matrix Effects analyte->matrix_effect instrument_variation Instrumental Variation analyte->instrument_variation is This compound (IS) is->extraction is->matrix_effect is->instrument_variation ratio Analyte / IS Ratio extraction->ratio matrix_effect->ratio instrument_variation->ratio quantification Accurate Quantification ratio->quantification

References

Gatifloxacin-d4 as a Stable Isotope-Labeled Internal Standard in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Metabolic profiling, a key discipline in systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This comprehensive analysis provides a functional readout of the physiological state of an organism. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in metabolomics due to its high sensitivity, selectivity, and broad coverage of metabolites. However, the accuracy and reproducibility of LC-MS-based metabolic profiling can be challenged by variations in sample preparation, chromatographic separation, and mass spectrometric ionization.

To address these challenges, the use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy.[1][2] SIL-IS are compounds that are chemically identical to the analytes of interest but are enriched with a heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] By adding a known amount of a SIL-IS to a sample at an early stage of the workflow, it can effectively normalize for variations throughout the analytical process, thereby improving the precision and accuracy of metabolite quantification.[3]

Gatifloxacin-d4 is the deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[4] While primarily used for the accurate quantification of Gatifloxacin in pharmacokinetic and clinical studies, its properties as a stable, non-endogenous compound make it a potential candidate for use as a global internal standard in broader metabolic profiling studies for quality control and data normalization. This application note provides a comprehensive overview of the principles, protocols, and potential applications of this compound in metabolic profiling.

Principle of this compound as an Internal Standard

The core principle behind using this compound in metabolic profiling is based on the concept of isotope dilution mass spectrometry. This compound has the same physicochemical properties as its unlabeled counterpart, meaning it will behave similarly during sample extraction, chromatography, and ionization. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from endogenous metabolites and the unlabeled drug by the mass spectrometer.

By adding a constant amount of this compound to all samples, calibration standards, and quality control samples, the ratio of the peak area of a target metabolite to the peak area of this compound can be used to correct for analytical variability. This is particularly valuable in untargeted or global metabolic profiling where a comprehensive suite of labeled standards for every metabolite is often not feasible. In this context, this compound can serve as a crucial quality control and normalization reference.

Applications

The primary and validated application of this compound is in pharmacokinetic and toxicokinetic studies for the precise quantification of Gatifloxacin in various biological matrices.

In the realm of metabolic profiling , this compound can be employed for:

  • Quality Control (QC): Monitoring the stability and performance of the LC-MS system throughout an analytical run. Consistent intensity of the this compound signal across all samples indicates a stable analytical process.

  • Data Normalization: Reducing inter-sample variability introduced during sample preparation and analysis. Normalizing the intensity of all detected metabolic features to the intensity of this compound can improve the reliability of statistical analysis.

  • Semi-Quantitative Analysis: In the absence of authentic standards for all metabolites, this compound can be used to estimate the relative changes in metabolite concentrations across different experimental groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a metabolic profiling study utilizing this compound as an internal standard.

experimental_workflow Experimental Workflow for Metabolic Profiling with this compound sample_collection Sample Collection (e.g., Plasma, Urine, Tissue) spiking Spiking with This compound (Internal Standard) sample_collection->spiking extraction Metabolite Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) spiking->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation drying_reconstitution Drying and Reconstitution centrifugation->drying_reconstitution lc_ms_analysis LC-MS/MS Analysis drying_reconstitution->lc_ms_analysis data_processing Data Processing (Peak Picking, Alignment, Normalization) lc_ms_analysis->data_processing statistical_analysis Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis biomarker_identification Biomarker Identification & Pathway Analysis statistical_analysis->biomarker_identification

Caption: A generalized workflow for metabolic profiling studies incorporating this compound.

Protocols

Sample Preparation

The following are generalized protocols for the preparation of common biological samples for metabolic profiling. The exact parameters may need to be optimized based on the specific sample type and the metabolites of interest.

a) Plasma/Serum Sample Preparation

  • Thaw frozen plasma or serum samples on ice.

  • To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Add 400 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol, 80:20, v/v) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., water:acetonitrile, 95:5, v/v) for LC-MS analysis.

b) Urine Sample Preparation

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • To a 100 µL aliquot of the supernatant, add 10 µL of this compound internal standard solution.

  • Dilute the sample with 400 µL of water or an appropriate buffer.

  • The sample is now ready for direct injection or further solid-phase extraction if necessary.

c) Tissue Sample Preparation

  • Weigh approximately 20-50 mg of frozen tissue.

  • Add the tissue to a tube containing ceramic beads for homogenization.

  • Add 500 µL of ice-cold extraction solvent and 10 µL of this compound internal standard solution.

  • Homogenize the tissue using a bead beater.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Proceed with the supernatant as described in steps 7-9 of the plasma/serum protocol.

LC-MS/MS Analysis

The following is a generic LC-MS/MS method that can be adapted for metabolic profiling.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive and/or Negative
Scan ModeFull Scan (e.g., m/z 70-1000) and/or Data-Dependent MS/MS
Capillary Voltage3.5 kV (Positive), 3.0 kV (Negative)
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure45 psi
MRM Transitions for this compound (Example)
Precursor Ion (m/z)380.2
Product Ion (m/z)336.2, 264.1 (example transitions, should be optimized)

Data Presentation

The use of this compound allows for the generation of robust and reproducible quantitative data. The following table provides an example of how quantitative results from a method validation could be presented.

Table 2: Quantitative Performance Characteristics (Hypothetical)

ParameterThis compound
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (%Bias) ±15%
Matrix Effect Corrected by IS
Recovery Monitored by IS

Visualization of a Hypothetical Signaling Pathway

Metabolic profiling can be used to investigate the effects of xenobiotics on cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be studied.

signaling_pathway Hypothetical Drug-Induced Metabolic Shift in Energy Metabolism Drug Xenobiotic (e.g., Gatifloxacin) Mitochondria Mitochondrial Dysfunction Drug->Mitochondria Inhibition TCA_Cycle TCA Cycle Mitochondria->TCA_Cycle Impaired Function OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Decreased Activity Glycolysis Glycolysis Glycolysis->TCA_Cycle Lactate Lactate Production Glycolysis->Lactate Increased Flux (Warburg-like effect) TCA_Cycle->OxPhos ATP ATP Production OxPhos->ATP Reduced

Caption: A diagram of a potential drug-induced shift in cellular energy metabolism.

Conclusion

This compound is a valuable tool for enhancing the quality and reliability of LC-MS-based metabolic profiling studies. While its primary application is the accurate quantification of Gatifloxacin, its use as a global internal standard for quality control and data normalization in broader metabolomics investigations is a promising approach. The protocols and principles outlined in this application note provide a framework for researchers to incorporate this compound into their metabolic profiling workflows, ultimately leading to more robust and meaningful biological insights. When used for global metabolic profiling, it is important to acknowledge that a single internal standard may not perfectly mimic the behavior of all classes of metabolites, and the use of a panel of SIL-IS is the gold standard for absolute quantification. However, in the context of large-scale, discovery-based metabolomics, this compound can significantly improve data quality and confidence in the identified metabolic changes.

References

Application Note: High-Throughput Analysis of Gatifloxacin in Human Plasma using Gatifloxacin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gatifloxacin in human plasma. The method utilizes Gatifloxacin-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation technique for sample preparation, enabling a rapid and efficient workflow. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1] The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative bioanalysis using LC-MS/MS. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. This application note provides a comprehensive protocol for the reliable quantification of gatifloxacin in human plasma.

Experimental Protocols

Materials and Reagents
  • Gatifloxacin reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of gatifloxacin and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of gatifloxacin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Add 100 µL of plasma sample, calibration standard, or quality control sample to the appropriately labeled tube.

  • Spike each tube with 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 10 L/min

| Nebulizer Pressure | 45 psi |

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Gatifloxacin 376.2 261.1 25

| this compound | 380.2 | 265.1 | 25 |

Data Presentation

The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Sensitivity

Parameter Result
Linear Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL

| Limit of Detection (LOD) | 1.5 ng/mL |

Table 2: Accuracy and Precision

QC Concentration (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%Bias) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%Bias)
15 (Low QC) < 6.5% ± 7.2% < 8.1% ± 6.5%
150 (Mid QC) < 5.1% ± 5.8% < 6.9% ± 5.1%

| 1500 (High QC) | < 4.5% | ± 4.2% | < 5.5% | ± 4.8% |

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%)
15 (Low QC) 88.5 95.2

| 1500 (High QC) | 91.2 | 97.1 |

Visualizations

Gatifloxacin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Precipitate Add 300 µL Acetonitrile (0.1% FA) Spike_IS->Precipitate Vortex Vortex for 1 min Precipitate->Vortex Centrifuge Centrifuge at 13,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect ESI+ MRM Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

References

Application Notes and Protocols for Quantifying Gatifloxacin in Tear Fluid Using Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Gatifloxacin in tear fluid using Gatifloxacin-d4 as an internal standard. The protocols detailed below leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification, crucial for pharmacokinetic and pharmacodynamic studies in ophthalmic drug development.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis. Accurate measurement of its concentration in tear fluid is essential for evaluating the efficacy and safety of ophthalmic formulations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. This document outlines the necessary materials, equipment, and a validated protocol for this purpose.

Experimental Workflow

The overall workflow for the quantification of Gatifloxacin in tear fluid is depicted below. It involves tear fluid collection, sample preparation including protein precipitation and addition of the internal standard, followed by LC-MS/MS analysis and data processing.

Gatifloxacin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tear Fluid Collection Tear Fluid Collection Addition of this compound (IS) Addition of this compound (IS) Tear Fluid Collection->Addition of this compound (IS) Add IS Protein Precipitation Protein Precipitation Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Mix & Separate Addition of this compound (IS)->Protein Precipitation Precipitate Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer Isolate LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Acquire Data Quantification Quantification Data Processing->Quantification Calculate Concentration

Experimental workflow for Gatifloxacin analysis.

Materials and Equipment

Reagents and Chemicals
  • Gatifloxacin reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control (blank) tear fluid

Equipment
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Agilent 6470A Triple Quadrupole, Sciex QTRAP 6500+)

  • Analytical column (e.g., Agilent Zorbax C18, Waters Symmetry C18)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gatifloxacin reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Gatifloxacin Working Standards: Prepare a series of working standards by serially diluting the Gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • To 50 µL of tear fluid sample, add 10 µL of the this compound working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 µm)[1]
Mobile Phase A 0.2% Formic acid in water[1]
Mobile Phase B Methanol[1]
Flow Rate 0.65 mL/min[1]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Isocratic

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gatifloxacin 376.2261.125
This compound 380.2261.125

Data Analysis and Quantification

The concentration of Gatifloxacin in the tear fluid samples is determined by calculating the peak area ratio of the Gatifloxacin MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Gatifloxacin in the unknown samples is then interpolated from this calibration curve.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect Consistent analyte response in the presence of matrix components
Stability Analyte stability under various storage and processing conditions

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow from sample to result in the quantification of Gatifloxacin.

Analytical Process Logic Tear_Sample Tear Fluid Sample Add_IS Add this compound Tear_Sample->Add_IS Prepare_Sample Protein Precipitation & Centrifugation Add_IS->Prepare_Sample LC_Separation Liquid Chromatography Separation Prepare_Sample->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Gatifloxacin / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Unknown Concentration Ratio_Calculation->Concentration_Determination Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Concentration_Determination

Logical flow of the Gatifloxacin quantification process.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of Gatifloxacin in tear fluid. Adherence to these application notes and protocols will enable researchers to generate high-quality data for ophthalmic drug development and research.

References

Application Note & Protocol: Quantification of Gatifloxacin Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical formulations using a simple, rapid, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is robust, accurate, and precise, making it suitable for routine quality control and stability studies.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of Gatifloxacin in pharmaceutical dosage forms is crucial to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and resolution. This application note details a validated HPLC method for the determination of Gatifloxacin.

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of Gatifloxacin is presented in Table 1. This method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 293 nm.[1][2]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Stationary Phase SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)[1][2]
Mobile Phase 0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with Orthophosphoric Acid[1]
Flow Rate 1.0 mL/min
Detection Wavelength 293 nm
Injection Volume 20 µL
Column Temperature Ambient (25 ± 2 °C)
Run Time Approximately 5 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a 0.02 M Disodium Hydrogen Phosphate buffer.

  • Mix the buffer with acetonitrile in a ratio of 75:25 (v/v).

  • Adjust the pH of the mixture to 3.3 using orthophosphoric acid.

  • Sonicate the mobile phase for 30 minutes to degas before use.

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of Gatifloxacin standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sonicate the solution for 30 minutes.

Preparation of Working Standard Solutions
  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 4 µg/mL to 40 µg/mL by diluting with the mobile phase. These solutions are used to establish the calibration curve.

Preparation of Sample Solution (for Tablets)
  • Weigh and powder not fewer than 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Gatifloxacin into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 12 µg/mL).

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 4.0 - 40.0 µg/mL
Correlation Coefficient (r²) 0.9998
Retention Time (Rt) Approximately 2.767 min
Accuracy (% Recovery) > 99.91%
Precision (% RSD) < 2%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Gatifloxacin using the described HPLC method.

Gatifloxacin_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (4-40 µg/mL) HPLC_System HPLC System (C18 Column, 293 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Tablets, Eye Drops) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Buffer:ACN, pH 3.3) Mobile_Phase_Prep->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Inject Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Gatifloxacin Quantification by HPLC.

Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Gatifloxacin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the Gatifloxacin peak from the degradation products, proving its specificity and stability-indicating capability.

Conclusion

The presented HPLC method is simple, rapid, accurate, precise, and stability-indicating for the quantification of Gatifloxacin in bulk and pharmaceutical dosage forms. The short retention time allows for a high throughput of sample analysis, making it a valuable tool for quality control and research laboratories.

References

Troubleshooting & Optimization

Troubleshooting Gatifloxacin-d4 signal intensity in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Gatifloxacin-d4 signal intensity in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using LC-MS.

Q1: I am observing a weak or no signal for this compound. What are the potential causes?

A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.[1] A systematic approach to troubleshooting is recommended to identify the root cause.

Troubleshooting Steps:

  • Verify Analyte Integrity and Concentration:

    • Ensure the this compound standard is not degraded and has been stored correctly.

    • Confirm the concentration of your working solution. It may be too dilute and below the instrument's limit of detection (LOD).[1][2] Prepare fresh dilutions to rule out issues with standard preparation.

  • Check the LC-MS System:

    • LC System: Confirm that the LC pumps are delivering the mobile phase correctly and that there are no leaks. Air bubbles in the pump can lead to a complete loss of signal.

    • MS System: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound (m/z ~380.18).[3][4]

  • Investigate the Ion Source:

    • A contaminated or dirty ion source is a common reason for poor signal intensity. Follow the manufacturer's instructions for cleaning the ion source components.

    • Verify that the electrospray needle is properly positioned and not clogged. A visual inspection of the spray plume can be informative.

  • Evaluate Sample Preparation:

    • Inefficient sample extraction can lead to low recovery of this compound. If using solid-phase extraction (SPE), ensure the cartridge is appropriate and the elution solvent is effective. For plasma samples, Oasis HLB cartridges have been used successfully for Gatifloxacin extraction.

    • The sample matrix itself can cause ion suppression.

Q2: My this compound signal is inconsistent and has poor reproducibility. What should I investigate?

Poor reproducibility can be caused by a variety of factors, from inconsistent sample preparation to fluctuating instrument conditions.

Troubleshooting Steps:

  • Sample Preparation:

    • Ensure consistent and precise pipetting during sample and standard preparation.

    • Automated liquid handlers can improve reproducibility if available.

  • Chromatography:

    • Retention time shifts can lead to variations in signal intensity, especially with co-eluting matrix components. Ensure the column is properly equilibrated and that the mobile phase composition is consistent.

    • Column degradation can also affect reproducibility. Consider replacing the column if it has been used extensively.

  • Instrument Stability:

    • Monitor the stability of the spray in the ion source. An unstable spray will lead to fluctuating signal intensity.

    • Ensure the temperature and gas flows in the ion source are stable.

    • Regular system suitability tests can help identify and track issues with instrument performance.

Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?

Ion suppression is a common phenomenon in electrospray ionization (ESI) where components in the sample matrix co-eluting with the analyte of interest interfere with its ionization, leading to a decreased signal.

Confirmation of Ion Suppression:

  • Post-Column Infusion: Infuse a constant flow of this compound solution into the MS while injecting a blank matrix extract through the LC system. A dip in the this compound signal at the retention time of interest indicates the presence of ion-suppressing components.

Mitigation Strategies:

  • Improve Chromatographic Separation:

    • Modify the LC gradient to separate the interfering matrix components from this compound.

    • Consider using a different stationary phase or a longer column to enhance resolution.

  • Enhance Sample Cleanup:

    • Optimize the solid-phase extraction (SPE) protocol to more effectively remove matrix components.

    • Liquid-liquid extraction (LLE) can be an alternative sample preparation technique.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

  • Change Ionization Source:

    • If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.

Q4: What are the optimal mass spectrometry settings for this compound analysis?

Gatifloxacin is typically analyzed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Typical MS Parameters:

ParameterTypical Value/RangeRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Gatifloxacin contains basic nitrogen atoms that are readily protonated.
Precursor Ion (Q1) m/z 380.2 (for this compound)This corresponds to the [M+H]⁺ ion of this compound.
Product Ions (Q3) Varies depending on instrument and collision energy. Common fragments result from the loss of parts of the piperazine ring or carboxylic acid group.Monitoring specific fragments increases the selectivity and sensitivity of the assay.
Capillary Voltage 3.0 - 4.5 kVOptimizes the formation of charged droplets in the ESI source.
Source Temperature 100 - 150 °CAids in the desolvation of the droplets.
Desolvation Gas Flow High (e.g., 600-1000 L/hr)Facilitates the evaporation of the solvent from the droplets.
Desolvation Temperature 350 - 500 °CFurther aids in the desolvation process to generate gas-phase ions.
Collision Energy Analyte and instrument dependentNeeds to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ions.

Note: These are starting points, and optimal conditions will vary between instruments. It is crucial to perform source and compound optimization experiments on your specific mass spectrometer.

Experimental Protocols

LC-MS/MS Method for Gatifloxacin in Plasma

This protocol is a generalized example based on published methods.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of plasma sample.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Gatifloxacin with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Gatifloxacin, and then return to initial conditions to re-equilibrate the column.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (MRM):

    • Ionization: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: To be determined by infusing a this compound standard and optimizing the collision energy for the most abundant and stable product ions.

Visualizations

Troubleshooting_Workflow start Weak or No this compound Signal check_analyte Verify Analyte Integrity & Concentration start->check_analyte analyte_ok Analyte OK? check_analyte->analyte_ok check_lcms Check LC-MS System Functionality lcms_ok LC-MS System OK? check_lcms->lcms_ok check_source Inspect & Clean Ion Source source_ok Ion Source Clean & Functional? check_source->source_ok check_sample_prep Evaluate Sample Preparation sample_prep_ok Sample Prep Efficient? check_sample_prep->sample_prep_ok analyte_ok->check_lcms Yes reprepare_analyte Prepare Fresh Standard/Sample analyte_ok->reprepare_analyte No lcms_ok->check_source Yes troubleshoot_lcms Troubleshoot LC and MS Hardware lcms_ok->troubleshoot_lcms No source_ok->check_sample_prep Yes clean_source Clean Ion Source Components source_ok->clean_source No optimize_sample_prep Optimize Extraction Protocol sample_prep_ok->optimize_sample_prep No end Signal Restored sample_prep_ok->end Yes reprepare_analyte->check_analyte troubleshoot_lcms->check_lcms clean_source->check_source optimize_sample_prep->check_sample_prep

Caption: Troubleshooting workflow for weak this compound signal.

Ion_Suppression_Mitigation start Suspected Ion Suppression confirm_suppression Confirm with Post-Column Infusion start->confirm_suppression is_suppression Ion Suppression Confirmed? confirm_suppression->is_suppression optimize_chromatography Improve Chromatographic Separation is_suppression->optimize_chromatography Yes end Signal Intensity Improved is_suppression->end No enhance_cleanup Enhance Sample Cleanup optimize_chromatography->enhance_cleanup dilute_sample Dilute Sample enhance_cleanup->dilute_sample change_ionization Switch to APCI (if available) dilute_sample->change_ionization change_ionization->end

Caption: Strategies for mitigating ion suppression.

References

Gatifloxacin-d4 HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak splitting issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Gatifloxacin-d4. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.

Troubleshooting Guide: this compound Peak Splitting

Peak splitting in HPLC can arise from a multitude of factors, ranging from instrumental issues to chemical phenomena. This guide provides a systematic approach to identifying and resolving these issues for this compound analysis.

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Troubleshooting_Workflow start Peak Splitting Observed for this compound is_it_all_peaks Are all peaks in the chromatogram split? start->is_it_all_peaks all_peaks_split Likely an instrumental or systemic issue. is_it_all_peaks->all_peaks_split Yes single_peak_split Likely a method-specific or chemical issue related to this compound. is_it_all_peaks->single_peak_split No check_connections Check for loose fittings, leaks, or voids in tubing and connections. all_peaks_split->check_connections check_frit Inspect and clean or replace the column inlet frit. check_connections->check_frit check_column_void Check for a void at the column head. check_frit->check_column_void reduce_injection Reduce injection volume/concentration. single_peak_split->reduce_injection peak_improves Does the peak shape improve? reduce_injection->peak_improves sample_overload Issue likely due to sample overload. Optimize sample concentration. peak_improves->sample_overload Yes method_optimization Further method optimization required. peak_improves->method_optimization No check_mobile_phase Verify mobile phase pH and composition. Ensure adequate buffering. method_optimization->check_mobile_phase check_solvent Ensure sample solvent is compatible with the mobile phase. check_mobile_phase->check_solvent check_temp Evaluate column temperature. Lower temperature may reduce degradation. check_solvent->check_temp check_impurities Consider the presence of co-eluting impurities or isomers. check_temp->check_impurities

Caption: Troubleshooting workflow for this compound peak splitting in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for this compound in HPLC?

Peak splitting for a single analyte like this compound can be caused by several factors:

  • Column Issues: A void at the head of the column, a partially blocked inlet frit, or contamination of the stationary phase can create alternative flow paths for the analyte, resulting in a split peak.[1][2]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion and splitting.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape, including splitting, especially for early eluting peaks.

  • Co-eluting Species: The peak may not be a single compound. Potential sources include:

    • Chromatographic Isotope Effect: The four deuterium atoms in this compound can cause it to elute slightly earlier than any residual, non-deuterated Gatifloxacin. If both are present, a split or broadened peak may be observed.

    • Impurities or Dimers: The synthesis of Gatifloxacin can result in closely related impurities, such as dimers, which may have very similar retention times.[3]

    • On-column Degradation: Gatifloxacin could potentially degrade on the column, especially at elevated temperatures, creating new species that elute close to the parent peak.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of Gatifloxacin, it can exist in both ionized and non-ionized forms, which may interact differently with the stationary phase and lead to peak splitting.

Q2: How can I determine if the peak splitting is due to an instrumental problem or a chemical issue?

A simple diagnostic test is to observe the other peaks in your chromatogram, if any are present.

  • All Peaks Split: If all peaks are showing a similar splitting pattern, the issue is likely systemic or instrumental. This points towards problems like a blocked frit, a column void, or issues with the injector or detector.

  • Only this compound Peak Splits: If only the this compound peak is affected, the problem is more likely related to the specific analyte, the sample preparation, or the chromatographic method itself.

Q3: Can the mobile phase composition affect peak shape for this compound?

Yes, the mobile phase is critical. For Gatifloxacin, a mobile phase consisting of a buffer (e.g., phosphate or citrate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the buffer is particularly important. A pH around 3.0 to 4.5 is often used to ensure consistent ionization of the molecule and achieve good peak shape. Inadequate buffering can lead to pH shifts on the column, causing peak tailing or splitting.

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Potential_Causes cluster_instrumental Instrumental/Systemic Causes cluster_chemical Chemical/Method-Specific Causes column_void Column Void blocked_frit Blocked Frit extra_column_volume Extra-column Volume isotope_effect Isotope Effect (Gatifloxacin vs. This compound) impurities Co-eluting Impurities (e.g., Dimers) on_column_degradation On-Column Degradation mobile_phase_ph Inappropriate Mobile Phase pH sample_overload Sample Overload solvent_mismatch Sample Solvent Mismatch peak_splitting This compound Peak Splitting peak_splitting->column_void Affects all peaks peak_splitting->blocked_frit Affects all peaks peak_splitting->extra_column_volume Affects all peaks peak_splitting->isotope_effect Affects single peak peak_splitting->impurities Affects single peak peak_splitting->on_column_degradation Affects single peak peak_splitting->mobile_phase_ph Affects single peak peak_splitting->sample_overload Affects single peak peak_splitting->solvent_mismatch Affects single peak

Caption: Potential causes of peak splitting for this compound in HPLC.

Experimental Protocols & Data

Below are examples of HPLC methods that have been successfully used for the analysis of Gatifloxacin. These can serve as a starting point for optimizing the separation of this compound.

Table 1: HPLC Method Parameters for Gatifloxacin Analysis
ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetic acid 5% : Acetonitrile : Methanol (70:15:15, v/v/v)0.025 M Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v)20 mM Phosphate buffer : Methanol (30:70, v/v)
pH Not specified3.3 (adjusted with orthophosphoric acid)3.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 287 nm293 nm254 nm
Temperature Ambient25 ± 2 °CNot specified
Reference
Detailed Methodologies

Method 1: Acetic Acid, Acetonitrile, and Methanol Mobile Phase

  • Mobile Phase Preparation: Prepare a mixture of 5% acetic acid in water, acetonitrile, and methanol in the ratio of 70:15:15 by volume. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetic acid 5% : Acetonitrile : Methanol (70:15:15, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 287 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram.

Method 2: Phosphate Buffer and Acetonitrile Mobile Phase

  • Mobile Phase Preparation: Prepare a 0.025 M solution of disodium hydrogen phosphate in water. Mix this buffer with acetonitrile in a 75:25 (v/v) ratio. Adjust the pH to 3.3 with orthophosphoric acid. Degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Dilute the stock solution to the desired working concentration.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH 3.3

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 293 nm

  • Analysis: Follow the analysis procedure as described in Method 1.

Concluding Remarks

Troubleshooting peak splitting in HPLC requires a systematic evaluation of potential causes. By following the logical workflow and considering the specific chemical properties of this compound, researchers can effectively diagnose and resolve these chromatographic challenges. When issues persist, consulting detailed HPLC troubleshooting guides and considering the possibility of co-eluting impurities or on-column degradation is recommended.

References

Gatifloxacin-d4 Solid Phase Extraction (SPE) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Gatifloxacin-d4 recovery in solid phase extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of this compound during SPE?

A1: Low recovery is the most frequent issue encountered in SPE.[1] The primary causes often involve a mismatch between the sorbent chemistry and the analyte, improper sample pH, insufficient elution solvent strength, or issues with the flow rate during sample loading and elution.[1][2][3] It is crucial to systematically investigate each step of the SPE process to pinpoint the exact cause of analyte loss.[3]

Q2: How can I determine at which step my this compound is being lost?

A2: To identify the step where analyte loss occurs, you should collect and analyze fractions from each stage of the SPE process (load, wash, and elution). By quantifying the amount of this compound in each fraction, you can determine if it is breaking through during the loading step, being prematurely eluted during the wash step, or being retained on the sorbent after the elution step.

Q3: What type of SPE sorbent is recommended for this compound?

A3: The choice of sorbent is critical and depends on the physicochemical properties of Gatifloxacin. For fluoroquinolones like gatifloxacin, which can be charged, a mixed-mode polymeric sorbent that combines reversed-phase and ion-exchange properties is often effective. For instance, a novel method using a restricted access molecularly imprinted polymer (RAMIP) on a metal-organic framework has shown very high recovery for gatifloxacin. Standard polymeric reversed-phase sorbents like Strata-X have also been used successfully for similar compounds.

Q4: Can the sample matrix affect the recovery of this compound?

A4: Yes, complex sample matrices can significantly interfere with SPE, leading to poor recovery. Matrix components can compete with this compound for binding sites on the sorbent or cause clogging. Sample pretreatment steps, such as protein precipitation or dilution, may be necessary to minimize these matrix effects.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • The concentration of this compound in the final eluate is significantly lower than expected.

  • High variability in recovery between replicate samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Improper Sorbent Conditioning Ensure the sorbent bed is fully wetted by conditioning with an appropriate solvent (e.g., methanol), followed by equilibration with a solvent similar in composition to the sample matrix. A "soak step" during conditioning can improve sorbent activation.Incomplete wetting can lead to inconsistent analyte binding.
Incorrect Sample pH Adjust the pH of the sample to ensure this compound is in a state that promotes strong retention on the chosen sorbent. For ion-exchange mechanisms, the analyte should be charged; for reversed-phase, it should ideally be neutral.The ionization state of the analyte directly impacts its interaction with the sorbent.
Sample Solvent Too Strong Dilute the sample with a weaker solvent to reduce its elution strength during loading.A strong sample solvent can prevent the analyte from binding to the sorbent, causing it to elute during the loading step.
Inappropriate Wash Solvent Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Test different solvent strengths to find the optimal composition.A wash solvent that is too strong will cause premature elution of the analyte.
Insufficient Elution Solvent Strength Increase the strength of the elution solvent. This may involve increasing the percentage of organic solvent or adding a modifier (e.g., acid or base) to disrupt the analyte-sorbent interaction.The elution solvent must be strong enough to overcome the binding forces between this compound and the sorbent.
Inadequate Elution Volume Increase the volume of the elution solvent in increments to ensure complete desorption of the analyte. Collecting multiple elution fractions can help determine the optimal volume.The analyte may not be fully eluted if the volume of the elution solvent is insufficient.
High Flow Rate Decrease the flow rate during sample loading, washing, and elution to allow for sufficient interaction time between the analyte and the sorbent.High flow rates can lead to incomplete binding during loading and incomplete elution.
Sorbent Overload Reduce the sample volume or concentration, or increase the mass of the sorbent in the SPE cartridge.Exceeding the binding capacity of the sorbent will result in analyte breakthrough during sample loading.

Experimental Protocols

Protocol 1: General Solid Phase Extraction for this compound

This protocol provides a general workflow that can be optimized for specific sample matrices and SPE sorbents.

  • Sorbent Conditioning:

    • Pass 1-2 column volumes of methanol or another suitable organic solvent through the SPE cartridge.

    • Follow with 1-2 column volumes of reagent-grade water.

    • Finally, pass 1 column volume of the equilibration buffer (e.g., a buffer at the same pH as the sample) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pre-treat the sample as necessary (e.g., adjust pH, dilute).

    • Load the sample onto the conditioned SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak wash solvent to remove interfering substances.

    • The wash solvent should be strong enough to remove matrix components without eluting the this compound.

  • Drying:

    • Dry the sorbent bed by applying a vacuum or positive pressure for a specified time (e.g., 5-10 minutes) to remove the wash solvent. Excessive drying can sometimes lead to the loss of volatile compounds.

  • Elution:

    • Elute the this compound with 1-2 column volumes of a strong elution solvent.

    • Collect the eluate for analysis. Consider a second elution step to check for complete recovery.

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection Condition 1. Condition Sorbent (e.g., Methanol, Water) Equilibrate 2. Equilibrate Sorbent (e.g., Buffer at sample pH) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Load_Waste Load Waste Load->Load_Waste Dry 5. Dry Sorbent Wash->Dry Wash_Waste Wash Waste Wash->Wash_Waste Elute 6. Elute this compound Dry->Elute Analyze 7. Analyze Eluate Elute->Analyze Troubleshooting_Logic cluster_analysis Fraction Analysis cluster_solutions Potential Solutions Start Low this compound Recovery Analyze_Load Analyte in Load Fraction? Start->Analyze_Load Analyze_Wash Analyte in Wash Fraction? Analyze_Load->Analyze_Wash No Sol_Load - Decrease sample solvent strength - Adjust sample pH - Check for sorbent overload - Use a stronger sorbent Analyze_Load->Sol_Load Yes Analyze_Elution Analyte NOT in Eluate? Analyze_Wash->Analyze_Elution No Sol_Wash - Decrease wash solvent strength Analyze_Wash->Sol_Wash Yes Sol_Elute - Increase elution solvent strength - Increase elution volume - Add soak time during elution Analyze_Elution->Sol_Elute Yes End Recovery Improved Analyze_Elution->End No

References

Technical Support Center: Gatifloxacin-d4 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gatifloxacin-d4 bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: Why is this compound used as an internal standard, and can it be affected by matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Gatifloxacin. It is chemically identical to the analyte but has a different mass due to the deuterium atoms. The primary advantage of a SIL-IS is that it co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal, variability caused by ion suppression or enhancement can often be compensated for, leading to more accurate quantification. However, in cases of severe and variable matrix effects, even a SIL-IS may not fully compensate for the interference.

Q3: What are the common causes of matrix effects in this compound analysis?

A3: The most common sources of matrix effects in biological samples are endogenous components like phospholipids, salts, and proteins that may co-elute with this compound. Exogenous substances such as anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects. These substances can compete with this compound for ionization in the mass spectrometer source.

Q4: How can I determine if my this compound assay is experiencing matrix effects?

A4: Two primary experimental methods are used to assess matrix effects: the post-extraction spike method and the post-column infusion method. The post-extraction spike method is quantitative and compares the response of this compound in a clean solvent to its response in an extracted blank matrix. The post-column infusion method provides a qualitative profile of where ion suppression or enhancement occurs throughout the chromatographic run.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound bioanalysis experiments.

Issue 1: Low Signal Intensity for this compound

Possible Cause: Significant ion suppression is likely occurring, where matrix components are co-eluting with this compound and hindering its ionization.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove interfering components from the matrix before analysis.

    • Protein Precipitation (PPT): While simple, PPT is often associated with significant matrix effects as it primarily removes proteins, leaving other components like phospholipids. Consider optimizing the precipitation solvent.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to selectively extract this compound while leaving interferences behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by selectively isolating the analyte. Choose an SPE sorbent that strongly retains this compound, allowing for thorough washing to remove matrix components.

  • Optimize Chromatographic Conditions: Adjusting the HPLC/UPLC method can separate this compound from the interfering matrix components.

    • Modify the mobile phase gradient to improve resolution.

    • Consider a different stationary phase (column chemistry) that provides alternative selectivity.

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby lessening the matrix effect. This is a viable option if the assay has sufficient sensitivity.

Issue 2: Inconsistent this compound Area Counts Across a Batch

Possible Cause: This indicates a relative matrix effect, where the degree of ion suppression or enhancement varies between individual samples. This can be due to differences in the biological matrix from different subjects or inconsistent sample preparation.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, including standards and quality controls. Inconsistencies can introduce variability in the matrix effect.

  • Evaluate Different Biological Lots: During method development, assess the matrix effect across multiple sources (lots) of blank biological matrix to understand the potential for variability.

  • Employ a Robust Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the primary strategy to correct for such variability. Ensure the internal standard is added early in the sample preparation process to account for variability throughout the entire procedure.

Issue 3: Poor Reproducibility of Quality Control (QC) Samples

Possible Cause: In addition to variable matrix effects, this could be related to the stability of this compound in the matrix or issues with the sample extraction process leading to variable recovery.

Troubleshooting Steps:

  • Assess Extraction Recovery: Determine the recovery of this compound from the matrix. Low or inconsistent recovery can lead to poor reproducibility. Optimize the sample preparation method to ensure high and consistent recovery.

  • Verify Analyte Stability: Evaluate the stability of this compound in the biological matrix under the conditions of sample collection, storage, and processing.

Quantitative Data Summary

The following tables provide illustrative data on matrix effects and extraction recovery for this compound using different sample preparation techniques. Note: This data is for example purposes and may not reflect actual experimental results.

Table 1: Matrix Effect of this compound in Human Plasma

Sample Preparation MethodMean Matrix Factor% CVMatrix Effect Classification
Protein Precipitation (Acetonitrile)0.6518.5Ion Suppression
Liquid-Liquid Extraction (Ethyl Acetate)0.928.2Minimal Effect
Solid-Phase Extraction (Polymeric Cation Exchange)1.034.1No Significant Effect

Matrix Factor = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution) A Matrix Factor < 1 indicates ion suppression, > 1 indicates ion enhancement.

Table 2: Extraction Recovery of this compound from Human Plasma

Sample Preparation MethodMean % Recovery% CV
Protein Precipitation (Acetonitrile)95.86.5
Liquid-Liquid Extraction (Ethyl Acetate)82.39.8
Solid-Phase Extraction (Polymeric Cation Exchange)91.55.2

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., the mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots). Spike this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction at the same concentration as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Extraction Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
  • Set up the Infusion: Use a syringe pump to deliver a constant flow of a this compound solution into the LC eluent stream via a 'T' connector placed between the analytical column and the mass spectrometer.

  • Inject Extracted Blank Matrix: While the this compound solution is being continuously infused, inject a sample of extracted blank matrix onto the LC column.

  • Monitor the Signal: Monitor the signal intensity of this compound over the course of the chromatographic run. Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.

Visualizations

MatrixEffect_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation Path cluster_solution Solution Pathway start Low or Inconsistent This compound Signal check_ME Assess Matrix Effect (Post-Extraction Spike) start->check_ME check_recovery Assess Extraction Recovery check_ME->check_recovery No Significant Suppression optimize_sample_prep Optimize Sample Prep (LLE, SPE) check_ME->optimize_sample_prep Suppression Detected optimize_chroma Optimize Chromatography optimize_sample_prep->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Experimental_Workflow_Matrix_Effect cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation set_a Set A: Analyte in Neat Solution lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Post-Extraction Spike in Blank Matrix set_b->lcms set_c Set C: Pre-Extraction Spike in Blank Matrix set_c->lcms calc_mf Calculate Matrix Factor (B / A) lcms->calc_mf calc_rec Calculate Recovery (C / B) lcms->calc_rec

References

Technical Support Center: Gatifloxacin-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Gatifloxacin-d4 in various biological matrices. The following information is intended for researchers, scientists, and drug development professionals to aid in the accurate and reliable quantification of this compound in bioanalytical studies.

A Note on Deuterated Analogs: The stability data presented here is based on studies of Gatifloxacin. Deuterium-labeled compounds like this compound generally exhibit similar chemical stability to their non-deuterated counterparts under typical bioanalytical conditions. Therefore, the stability information for Gatifloxacin serves as a reliable guide for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for plasma samples containing this compound?

A1: Based on stability studies of gatifloxacin in human plasma, samples are stable for at least 7 weeks when stored at -20°C. For short-term storage, plasma samples are stable for at least 5 hours at room temperature. It is also noted that gatifloxacin is stable through at least three freeze-thaw cycles in plasma.

Q2: How long is this compound stable in whole blood after collection?

Q3: Is this compound stable in urine? What are the recommended storage conditions?

A3: Although detailed stability studies in urine were not found in the provided search results, general guidance for fluoroquinolones suggests that urine samples should be stored frozen, preferably at -20°C or lower, to ensure stability. The pH of the urine could potentially affect the stability of this compound, as studies on gatifloxacin in aqueous solutions have shown pH-dependent hydrolysis.

Q4: What are the potential sources of this compound degradation in biological samples?

A4: Potential sources of degradation for this compound in biological matrices include:

  • pH-dependent hydrolysis: Gatifloxacin has been shown to undergo hydrolysis at low pH.[1][2]

  • Photodegradation: Exposure to light can lead to degradation. One study indicated a 10% loss of potency after 10 months of light exposure at room temperature.[1][2]

  • Enzymatic degradation: While gatifloxacin is metabolically stable, the potential for enzymatic degradation in unprocessed biological samples exists.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound from plasma samples. Sample degradation due to improper storage.Ensure plasma samples are stored at -20°C or colder and have not undergone excessive freeze-thaw cycles.
Inefficient extraction from the matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the pH of the sample and extraction solvents is appropriate for this compound.
High variability in replicate analyses. Inconsistent sample handling and processing.Standardize all sample handling steps, including thawing, vortexing, and extraction times.
Instability in processed samples (e.g., in autosampler).Verify the stability of this compound in the final reconstituted solution. One study found gatifloxacin to be stable for 16 hours at room temperature and 48 hours at -20°C in deproteinized plasma.
Unexpected peaks interfering with this compound quantification. Contamination from collection tubes, reagents, or labware.Use high-purity solvents and reagents. Screen different types of collection tubes for potential interferences.
Presence of metabolites.Develop a chromatographic method with sufficient resolution to separate this compound from any potential metabolites.

Quantitative Stability Data Summary

The following table summarizes the stability of Gatifloxacin in various matrices and conditions. This data can be used as a guideline for this compound.

Matrix Storage Temperature Duration Stability Outcome Reference
Human PlasmaRoom TemperatureAt least 5 hoursStable
Human Plasma-20°CAt least 7 weeksStable
Human PlasmaFreeze-Thaw Cycles3 cyclesStable
Deproteinized PlasmaRoom Temperature16 hoursStable
Deproteinized Plasma-20°C48 hoursStable
Phosphate BufferRoom Temperature24 hoursStable
Phosphate Buffer-20°C7 weeksStable

Experimental Protocols

Protocol 1: Determination of Gatifloxacin Stability in Human Plasma by HPLC
  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Spike plasma with Gatifloxacin to achieve desired concentrations.

    • Use ciprofloxacin as an internal standard.

    • Deproteinize plasma samples using an Amicon Centrifree system.

  • HPLC Conditions:

    • Column: X Terra MS C18 (3 mm x 50 mm, 5 µm)

    • Mobile Phase: 0.025 M disodium hydrogen phosphate (pH 3.0) and acetonitrile (80:20 v/v)

    • Flow Rate: 1.0 ml/min

    • Detection: Spectrophotometric detection at 293 nm

  • Stability Assessment:

    • Short-Term (Bench-Top) Stability: Analyze spiked plasma samples kept at room temperature for specific time intervals (e.g., 0, 1, 2, 5 hours).

    • Long-Term Stability: Analyze spiked plasma samples stored at -20°C for specific durations (e.g., 1, 3, 5, 7 weeks).

    • Freeze-Thaw Stability: Subject spiked plasma samples to three freeze-thaw cycles (-20°C to room temperature) before analysis.

Protocol 2: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS
  • Sample Preparation:

    • Use ciprofloxacin as the internal standard.

    • Perform solid-phase extraction (SPE) using Oasis HLB cartridges to extract gatifloxacin and the internal standard from plasma.

  • LC-MS/MS Conditions:

    • Chromatography: Liquid chromatography system.

    • Ionization: Positive ion electrospray ionization (ESI).

    • Mass Spectrometry: Triple quadrupole mass spectrometer.

    • Mode: Multiple reaction monitoring (MRM).

  • Method Validation:

    • Establish linear calibration curves (e.g., 10-1000 ng/mL).

    • Determine intraday and interday precision and accuracy.

    • Calculate the limit of detection (LOD).

Visualizations

experimental_workflow start Start: Sample Collection (Whole Blood) centrifuge Centrifugation to Obtain Plasma start->centrifuge spike Spike Plasma with This compound & IS centrifuge->spike storage Storage Under Test Conditions spike->storage extraction Sample Extraction (e.g., SPE) storage->extraction analysis LC-MS/MS Analysis extraction->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for assessing the stability of this compound in plasma.

troubleshooting_logic issue Inaccurate or Variable This compound Results check_storage Verify Sample Storage (Temp, Duration, Freeze-Thaw) issue->check_storage check_extraction Review Extraction Protocol (Reagents, pH, Technique) issue->check_extraction check_instrument Assess Instrument Performance (Calibration, Sensitivity) issue->check_instrument storage_ok Storage Conditions Adequate? check_storage->storage_ok extraction_ok Extraction Efficiency Acceptable? check_extraction->extraction_ok instrument_ok Instrument Performance Meets Criteria? check_instrument->instrument_ok storage_ok->extraction_ok Yes resolve_storage Implement Correct Storage Procedures storage_ok->resolve_storage No extraction_ok->instrument_ok Yes resolve_extraction Optimize Extraction Method extraction_ok->resolve_extraction No resolve_instrument Perform Instrument Maintenance/Calibration instrument_ok->resolve_instrument No

Caption: A logical troubleshooting workflow for addressing inaccurate this compound measurements.

References

How to resolve Gatifloxacin-d4 co-elution with metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Gatifloxacin-d4 with its metabolites during chromatographic analysis.

Troubleshooting Guide

Question: I am observing co-elution of my internal standard, this compound, with Gatifloxacin metabolites. How can I resolve this?

Answer:

Co-elution of a deuterated internal standard with metabolites of the parent drug is a common challenge in bioanalytical method development. This can lead to inaccurate quantification. Here is a systematic approach to troubleshoot and resolve this issue.

1. Confirm Co-elution:

First, confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for non-symmetrical, broad, or shouldered peaks for this compound, which can indicate the presence of a co-eluting compound.[1]

  • Mass Spectrometry (MS) Analysis: If using LC-MS/MS, examine the mass spectra across the peak. If the spectra change, it suggests the presence of more than one compound.[2] Extract the ion chromatograms for the expected m/z of this compound and potential metabolites to see if their retention times overlap. Gatifloxacin undergoes limited biotransformation in humans, with the primary metabolites being ethylenediamine and methylethylenediamine metabolites.[3]

2. Chromatographic Optimization:

If co-elution is confirmed, the primary approach is to optimize the chromatographic conditions to improve separation. The resolution of two peaks is governed by selectivity, efficiency, and retention.[2]

  • Modify the Mobile Phase: This is often the most effective way to alter selectivity.

    • Adjust pH: Gatifloxacin is a quinolone carboxylic acid.[3] Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and its metabolites, thereby affecting their retention on a reversed-phase column. A systematic evaluation of pH (e.g., in 0.5 unit increments) is recommended.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.

    • Modify Additives: Introducing or changing the concentration of additives like formic acid or ammonium acetate can also influence peak shape and selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.

    • Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can resolve co-elution.

    • Alternative Chemistries: Consider columns with different stationary phases, such as phenyl-hexyl or embedded polar groups, which offer different retention mechanisms.

  • Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

3. Sample Preparation Enhancement:

A more rigorous sample preparation method can help to remove interfering metabolites before analysis.

  • Solid-Phase Extraction (SPE): Develop a more selective SPE method. Experiment with different sorbents (e.g., mixed-mode cation exchange) and elution solvents to selectively isolate the analyte and internal standard from the metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolites of Gatifloxacin?

A1: Gatifloxacin undergoes limited metabolism in humans. The primary metabolites are ethylenediamine and methylethylenediamine metabolites, with less than 1% of the dose being excreted in the urine as these forms.

Q2: Can I use a different internal standard?

A2: If resolving the co-elution proves to be intractable, using a different internal standard that is structurally similar to Gatifloxacin but chromatographically distinct from its metabolites is an option. Ciprofloxacin has been used as an internal standard for Gatifloxacin analysis. However, the ideal internal standard is a stable isotope-labeled version of the analyte.

Q3: What are typical starting conditions for Gatifloxacin analysis by LC-MS/MS?

A3: A common starting point for the analysis of Gatifloxacin is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Typical conditions involve a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Gatifloxacin Analysis

This protocol provides a starting point for method development and can be modified to resolve co-elution.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load 0.5 mL of plasma sample.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analyte and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Agilent Zorbax C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B Methanol
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.65 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gatifloxacin376.2261.1
This compound380.2265.1

(Note: These are example transitions and should be optimized for your specific instrument.)

Data Presentation

The following table summarizes typical chromatographic parameters from published methods for Gatifloxacin analysis, which can be used as a reference for method development.

ReferenceColumnMobile PhaseRetention Time (min)
Agilent Zorbax C18 (100 mm x 4.6 mm, 3.5 µm)0.2% formic acid in water and methanol (isocratic)1.64
SUPELCO C18-DB (250 mm x 4.6 mm, 5 µm)0.02 M disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.32.767
BDS Hypersil C8 (250 x 4.6 mm, 5 µm)20 mM phosphate buffer (pH 3.0) and methanol (30:70 v/v)Not specified
C18 absorbosphere (250 x 4.6 mm, 5 µm)Acetic acid 5%-acetonitrile-methanol (70:15:15, v/v/v)Not specified

Visualizations

Troubleshooting Workflow for this compound Co-elution

Coelution_Troubleshooting start Start: Co-elution of This compound and Metabolites confirm 1. Confirm Co-elution - Peak Shape Analysis - MS Spectral Analysis start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution chrom_opt 2. Chromatographic Optimization is_coelution->chrom_opt Yes end_resolved End: Co-elution Resolved is_coelution->end_resolved No mobile_phase 2a. Modify Mobile Phase - Adjust pH - Change Organic Modifier - Alter Additives chrom_opt->mobile_phase stationary_phase 2b. Change Stationary Phase - Different C18 - Phenyl-hexyl, etc. is_resolved1 Resolution Achieved? mobile_phase->is_resolved1 stationary_phase->is_resolved1 gradient 2c. Adjust Gradient Profile - Shallower Gradient gradient->is_resolved1 temp 2d. Modify Column Temperature temp->is_resolved1 sample_prep 3. Enhance Sample Preparation - Optimize SPE Method is_resolved1->sample_prep No is_resolved1->end_resolved Yes is_resolved2 Resolution Achieved? sample_prep->is_resolved2 alt_is 4. Consider Alternative Internal Standard is_resolved2->alt_is No is_resolved2->end_resolved Yes end_not_resolved End: Further Method Development Required alt_is->end_not_resolved

Caption: A logical workflow for troubleshooting the co-elution of this compound.

References

Technical Support Center: Optimizing Gatifloxacin-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Gatifloxacin and its deuterated internal standard, Gatifloxacin-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled internal standard used in quantitative analysis, typically with mass spectrometry detection (LC-MS/MS). Its chemical and physical properties are nearly identical to Gatifloxacin. This allows it to mimic the behavior of the analyte during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.

Q2: Should Gatifloxacin and this compound co-elute?

A2: Ideally, for accurate quantification, the analyte and its deuterated internal standard should co-elute or have very similar retention times. This ensures that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.

Q3: Can deuterium labeling affect the chromatographic retention time?

A3: Yes, a phenomenon known as the "isotopic effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds. This is more pronounced in reverse-phase chromatography where the deuterated compound, being slightly more lipophilic, may elute slightly earlier than the parent compound.

Q4: What are the typical starting conditions for separating Gatifloxacin and this compound?

A4: A common starting point for the analysis of Gatifloxacin is reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. Mobile phases often consist of a mixture of an aqueous buffer (such as phosphate or formate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for optimizing the retention and peak shape of Gatifloxacin.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for Gatifloxacin and this compound separation.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate mobile phase pH: Gatifloxacin is an amphoteric molecule, and its ionization state is highly dependent on the pH.

  • Secondary interactions with the stationary phase: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Gatifloxacin.

  • Column overload: Injecting too high a concentration of the analyte.

Solutions:

  • pH Adjustment: Adjust the mobile phase pH. For Gatifloxacin, a pH in the acidic range (e.g., 2.5-4.5) is often used to ensure the protonation of the piperazine nitrogen, leading to better peak shape.[1][2]

  • Use of Mobile Phase Additives: Incorporate additives like triethylamine (TEA) or use a buffer to mask silanol interactions and improve peak symmetry.

  • Sample Dilution: Reduce the concentration of the injected sample.

  • Column Choice: Consider using a column with end-capping to minimize silanol interactions.

Issue 2: Inadequate Retention or Co-elution with the Solvent Front

Possible Causes:

  • High organic content in the mobile phase: Too much organic solvent will cause the analytes to elute too quickly.

  • Inappropriate mobile phase pH: The ionization state of Gatifloxacin affects its hydrophobicity and thus its retention on a reverse-phase column.

Solutions:

  • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention.

  • Adjust pH: Experiment with the mobile phase pH to find the optimal retention.

  • Mobile Phase Composition: Consider switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.

Issue 3: Partial Separation or Splitting of Gatifloxacin and this compound Peaks

Possible Causes:

  • Isotopic effect: Deuterium substitution can sometimes lead to a slight difference in retention time.

  • Suboptimal mobile phase composition: The mobile phase may not have the required selectivity to ensure co-elution.

Solutions:

  • Fine-tune Organic Content: Make small, incremental changes to the percentage of the organic modifier in the mobile phase.

  • Modify Aqueous Phase: Adjust the buffer concentration or pH.

  • Change Organic Modifier: Evaluate the use of methanol versus acetonitrile, as they offer different selectivities.

  • Temperature Optimization: Adjusting the column temperature can influence selectivity and potentially improve co-elution.

Experimental Protocols

Example HPLC Method for Gatifloxacin

This protocol is a general example based on published methods and should be optimized for your specific application.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1][3][4]

  • Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v), with the pH adjusted to 3.3 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 293 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Data Presentation

Table 1: Example Mobile Phase Compositions for Gatifloxacin Analysis

Mobile Phase CompositionpHColumnReference
0.025 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v)3.3C18
Acetic acid 5%: Acetonitrile: Methanol (70:15:15, v/v/v)Not specifiedC18
0.2% Formic acid in water: MethanolNot specifiedC18
0.02 M Dihydrogen potassium phosphate buffer: Acetonitrile (various ratios)Not specifiedC18

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_assessment Peak Assessment cluster_troubleshooting Troubleshooting Paths cluster_solutions Optimization Steps cluster_end Final Method start Select Initial Mobile Phase (e.g., ACN:Buffer) assess_peak Assess Peak Shape, Retention, and Co-elution start->assess_peak poor_shape Poor Peak Shape? assess_peak->poor_shape If issues optimized Optimized Method assess_peak->optimized If acceptable bad_retention Inadequate Retention? poor_shape->bad_retention No adjust_ph Adjust pH poor_shape->adjust_ph Yes no_coelution No Co-elution? bad_retention->no_coelution No adjust_organic Adjust Organic % bad_retention->adjust_organic Yes no_coelution->assess_peak No, re-evaluate change_organic Change Organic Modifier no_coelution->change_organic Yes adjust_ph->assess_peak adjust_organic->assess_peak change_organic->assess_peak

Caption: Workflow for mobile phase optimization.

Gatifloxacin_pH_Effect cluster_ph Mobile Phase pH cluster_ionization Gatifloxacin Ionization State cluster_retention Reverse-Phase Retention low_ph Low pH (Acidic) cationic Cationic (Protonated) low_ph->cationic neutral_ph Neutral pH zwitterionic Zwitterionic neutral_ph->zwitterionic high_ph High pH (Basic) anionic Anionic (Deprotonated) high_ph->anionic decreased_retention Decreased Retention cationic->decreased_retention increased_retention Increased Retention zwitterionic->increased_retention anionic->decreased_retention

Caption: Effect of pH on Gatifloxacin's properties.

References

Technical Support Center: Gatifloxacin-d4 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gatifloxacin-d4 and its unlabeled counterpart by ESI-MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the analyte of interest (Gatifloxacin and this compound) is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.[1]

Q2: I am using this compound as an internal standard. Shouldn't that correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[2][3] However, "differential ion suppression" can occur where the analyte and the SIL-IS are not affected equally. This can be caused by slight differences in retention time between the two compounds, leading to exposure to different matrix components as they elute.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method is the post-column infusion experiment. A solution of Gatifloxacin is continuously infused into the MS while a blank matrix extract is injected into the LC system. A dip in the baseline signal of Gatifloxacin indicates the retention times where ion suppression is occurring. By comparing the retention time of your Gatifloxacin and this compound peaks to these suppression zones, you can assess the risk of ion suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity for both Gatifloxacin and this compound

This is a strong indicator of significant ion suppression affecting both the analyte and the internal standard.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inadequate Sample Cleanup Matrix components are likely co-eluting with your compounds. Improve your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid Phase Extraction (SPE). For Gatifloxacin analysis in plasma, Oasis HLB cartridges have been used successfully.
High Sample Concentration The concentration of matrix components may be saturating the ESI source. Try diluting the sample extract before injection. While this will also dilute your analyte, it can significantly reduce ion suppression.
Suboptimal Chromatographic Separation Your analytes may be eluting in a region of significant matrix interference. Optimize your LC gradient to separate Gatifloxacin and this compound from the ion-suppressing regions of the chromatogram.
Issue 2: Inconsistent Gatifloxacin/Gatifloxacin-d4 Peak Area Ratios

This suggests variable or differential ion suppression between your analyte and internal standard across different samples.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Chromatographic Separation of Analyte and IS Even a small difference in retention time between Gatifloxacin and this compound can lead to differential ion suppression. Adjust your LC method (e.g., gradient, flow rate, column chemistry) to ensure they co-elute perfectly.
Variable Matrix Effects The composition of your biological samples may vary, leading to inconsistent ion suppression. Ensure your sample preparation is robust and consistent for all samples. Matrix-matched calibrants and quality control samples are crucial for identifying and correcting for this variability.
ESI Source Contamination A dirty ion source can lead to erratic ionization and inconsistent results. Perform routine cleaning and maintenance of the ESI source components.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Gatifloxacin from Plasma

This protocol is adapted from a published method for the analysis of Gatifloxacin in human plasma.

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (MeOH)

  • Water (H2O)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Plasma sample containing Gatifloxacin and this compound

Procedure:

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL of MeOH followed by 1 mL of H2O.

  • Loading: Load 0.5 mL of the plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in H2O.

  • Elution: Elute Gatifloxacin and this compound with 1 mL of ACN.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Fluoroquinolone Analysis

This is a general protocol for protein precipitation, a faster but potentially less clean sample preparation method.

Materials:

  • Acetonitrile (ACN), ice-cold

  • Plasma sample containing Gatifloxacin and this compound

  • Centrifuge

Procedure:

  • Add 3 volumes of ice-cold ACN to 1 volume of plasma sample in a microcentrifuge tube.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Note: Other precipitants like trichloroacetic acid (TCA) and zinc sulfate can also be used, but their compatibility with your LC-MS system and potential for causing ion suppression should be evaluated.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample SPE SPE Sample->SPE Solid Phase Extraction PPT PPT Sample->PPT Protein Precipitation LC_Separation LC Separation SPE->LC_Separation PPT->LC_Separation ESI_MS ESI-MS/MS Detection LC_Separation->ESI_MS Quantification Quantification ESI_MS->Quantification

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_logic Start Ion Suppression Issue Low_Signal Low Signal for Analyte & IS? Start->Low_Signal Inconsistent_Ratio Inconsistent Analyte/IS Ratio? Low_Signal->Inconsistent_Ratio No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Low_Signal->Improve_Cleanup Yes Check_Coelution Ensure Analyte/IS Co-elution Inconsistent_Ratio->Check_Coelution Yes Clean_Source Clean ESI Source Inconsistent_Ratio->Clean_Source No Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Check_Coelution->Clean_Source

Caption: A decision tree for troubleshooting ion suppression.

References

Gatifloxacin-d4 Technical Support Center: Troubleshooting Purity and Analytical Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Gatifloxacin-d4. This resource is designed to assist in resolving challenges related to purity, analytical interference, and method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical studies?

This compound is a deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The addition of a known concentration of this compound to samples allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Gatifloxacin.[2]

Q2: What are the potential purity issues associated with this compound?

While manufacturers strive for high isotopic purity, this compound standards may contain residual undeuterated Gatifloxacin or partially deuterated species. The presence of these impurities can affect the accuracy of quantification, especially at low analyte concentrations. It is crucial to verify the isotopic purity of the this compound standard, as even a small percentage of the unlabeled analyte can contribute to the analyte's signal and lead to an artificially high baseline.[3]

Q3: What is isotopic interference and how can it affect my results?

Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Gatifloxacin) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Gatifloxacin contributing to the M+1 peak) and potential isotopic impurities in the this compound standard.[3]

Q4: My calibration curve is non-linear. Could this be due to this compound issues?

Yes, non-linearity in the calibration curve, particularly at the upper and lower limits of quantification, can be an indicator of isotopic interference. This can happen if the concentration of the internal standard is too high relative to the analyte, causing the isotopic contribution of the internal standard to the analyte signal to become significant.

Q5: I am observing a peak for Gatifloxacin in my blank samples that only contain the internal standard. What could be the cause?

This is a strong indication that your this compound internal standard contains a significant amount of undeuterated Gatifloxacin as an impurity.[3] This will lead to a false positive signal for the analyte and can significantly impact the accuracy of your low-concentration samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Gatifloxacin and/or this compound in HPLC

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Gatifloxacin. A mobile phase pH of around 3.3 has been shown to produce sharp, symmetrical peaks. Adjust the pH of your mobile phase accordingly.
Secondary Interactions with Column Residual silanol groups on the silica-based column can interact with the basic amine groups of Gatifloxacin, leading to peak tailing. Use a well-end-capped column or add a competing base like triethylamine to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation If the problem persists, the column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary.
Issue 2: Inaccurate Quantification and Suspected Isotopic Interference in LC-MS/MS

Troubleshooting Workflow:

Isotopic_Interference_Troubleshooting A Start: Inaccurate Quantification B Prepare Analyte-Only Sample (High Concentration) A->B C Analyze by LC-MS/MS Monitor IS Transition B->C D Signal Detected in IS Channel? C->D E YES: Isotopic Overlap from Analyte D->E Yes F NO: Proceed to Next Step D->F No L Implement Correction Strategy E->L G Prepare IS-Only Sample (Working Concentration) F->G H Analyze by LC-MS/MS Monitor Analyte Transition G->H I Signal Detected in Analyte Channel? H->I J YES: Undeuterated Impurity in IS I->J Yes K NO: Interference Unlikely I->K No J->L

Caption: A logical workflow for troubleshooting isotopic interference.

Correction Strategies for Isotopic Interference:

  • Optimize Chromatography: Ensure baseline separation of any interfering peaks from the analyte and internal standard.

  • Select Different Precursor/Product Ions: Choose MRM transitions with minimal overlap.

  • Mathematical Correction: If interference is consistent, a correction factor can be applied to the data. This involves determining the percentage of signal crossover and subtracting it from the affected peak area.

  • Lower Internal Standard Concentration: Using a lower concentration of the internal standard can minimize its contribution to the analyte signal, but it must still provide a robust signal.

Data Presentation: Common Impurities of Gatifloxacin

The following table summarizes some of the known process-related impurities and degradation products of Gatifloxacin. The presence of these in the unlabeled Gatifloxacin standard could potentially interfere with analysis.

Impurity NameMolecular FormulaMolecular WeightPotential Origin
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acidC₁₄H₁₁F₂NO₄295.24Synthesis Intermediate
1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic AcidC₁₃H₉F₂NO₄281.21Synthesis Byproduct
Gatifloxacin Dimer-1C₃₈H₄₀F₂N₆O₈651.1 (as M+H)Dimerization during synthesis
O-Desmethyl GatifloxacinC₁₈H₂₀FN₃O₄361.37Degradation Product
Gatifloxacin 3,4 Dimethyl Piperazine ImpurityC₁₉H₂₂FN₃O₄375.4Impurity in starting material

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Gatifloxacin

This protocol is adapted from a validated method for the determination of Gatifloxacin in pharmaceutical preparations.

1. Chromatographic Conditions:

  • Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.02 M disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 293 nm

  • Temperature: Ambient (25 ± 2 °C)

2. Standard Solution Preparation:

  • Accurately weigh the equivalent of 10 mg of Gatifloxacin free base and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Sonicate the solution for 30 minutes and filter through a 0.45 µm membrane filter.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

3. Sample Preparation (for Tablets):

  • Weigh and finely powder a sufficient number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of Gatifloxacin to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 30 minutes.

  • Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.

Protocol 2: LC-MS/MS Method for Gatifloxacin in Biological Matrices

This protocol is a general guideline based on published methods for Gatifloxacin in plasma.

1. LC Conditions:

  • Column: Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.2% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: Isocratic or a simple gradient depending on the complexity of the matrix. A typical starting point is 80% A and 20% B.

  • Flow Rate: 0.65 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

2. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Gatifloxacin: Precursor ion (m/z) 376.2 → Product ion (m/z) 261.1

    • This compound: Precursor ion (m/z) 380.2 → Product ion (m/z) 261.1 (Note: Product ion may be the same, but precursor is different)

  • Collision Energy and other parameters: Optimize for your specific instrument.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Mandatory Visualizations

Gatifloxacin's Mechanism of Action

Gatifloxacin inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its bactericidal activity.

Gatifloxacin_Mechanism cluster_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Replicated DNA Replicated DNA Supercoiled DNA->Replicated DNA Replication Fork Decatenated DNA Decatenated DNA Replicated DNA->Decatenated DNA Topoisomerase IV Gatifloxacin Gatifloxacin DNA Gyrase DNA Gyrase Gatifloxacin->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Gatifloxacin->Topoisomerase IV Inhibits

Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of Gatifloxacin in a biological matrix using this compound as an internal standard.

LCMS_Workflow Sample Collection Sample Collection Spike with this compound Spike with this compound Sample Collection->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: A standard workflow for bioanalytical sample preparation and analysis.

References

Validation & Comparative

Gatifloxacin Analysis: A Comparative Guide to Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Gatifloxacin in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative analysis by mass spectrometry, as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method robustness.

Performance Comparison of Analytical Methods for Gatifloxacin

The following table summarizes the validation parameters of a validated LC-MS/MS method for Gatifloxacin in human plasma, which serves as our primary example, alongside other reported methods. This allows for a clear comparison of their performance characteristics.

MethodInternal StandardLinearity RangeAccuracy (% Error)Precision (%RSD)Limit of Detection (LOD) / Limit of Quantification (LOQ)
LC-MS/MS Ciprofloxacin10 - 1000 ng/mL< 5.4%< 6.0%LOD: 500 pg/mL
HPLC-UV Not Specified4 - 40 µg/mL99.91% - 100.42% (recovery)< 2.0%Not Specified
RP-HPLC Not Specified10 - 50 µg/mL100.12% (recovery)≤ 2.0%LOD: 1 µg/mL, LOQ: 3 µg/mL
HPLC-UV Ciprofloxacin0.10 - 6.0 µg/mLNot SpecifiedIntra-day: ≤ 2.77%, Inter-day: ≤ 4.59%[1]Not Specified

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Gatifloxacin.

G cluster_1 A Method Development (LC-MS/MS Optimization) B Preparation of Stock Solutions (Gatifloxacin & this compound) A->B C Preparation of Calibration Standards & Quality Control Samples B->C D Sample Preparation (e.g., Protein Precipitation or SPE) C->D E LC-MS/MS Analysis D->E F Data Acquisition and Processing E->F G Validation Parameter Assessment F->G H Linearity & Range G->H I Accuracy & Precision G->I J Selectivity & Specificity G->J K Matrix Effect G->K L Stability G->L M Validated Method

Caption: Workflow for the validation of an analytical method for Gatifloxacin.

Experimental Protocols

Below is a detailed methodology for a validated LC-MS/MS method for the determination of Gatifloxacin in human plasma. While this protocol uses Ciprofloxacin as the internal standard, this compound would be a more ideal choice and could be readily substituted with minor adjustments to the mass spectrometer settings.

Materials and Reagents
  • Gatifloxacin reference standard

  • Ciprofloxacin (internal standard) - Note: this compound would be the preferred internal standard.

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gatifloxacin: Precursor ion > Product ion (e.g., m/z 376.2 > 261.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 380.2 > 265.1 - hypothetical, to be optimized)

    • Ciprofloxacin (as in the reference study): Precursor ion > Product ion (e.g., m/z 332.1 > 231.1)

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound or Ciprofloxacin).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Gatifloxacin and the internal standard.

  • Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of Gatifloxacin. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% for the LLOQ), and the precision (%RSD) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.

  • Recovery: Determine the extraction efficiency by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples.

  • Stability: Assess the stability of Gatifloxacin in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

References

A Comparative Analysis of Gatifloxacin-d4 and Other Fluoroquinolone Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gatifloxacin-d4 with other commonly used fluoroquinolone analytical standards. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their quantitative bioanalytical and pharmaceutical assays. The following sections detail the performance characteristics, experimental protocols, and underlying mechanisms relevant to the use of these standards.

Data Presentation: Comparative Overview of Fluoroquinolone Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis, particularly in complex matrices. Deuterated standards, such as this compound, are often preferred in mass spectrometry-based methods due to their similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.[1][2][3]

Below is a summary of key performance indicators for this compound and other commonly used fluoroquinolone standards. Please note that while specific isotopic enrichment data for this compound was not publicly available, typical commercial standards achieve high levels of deuteration.

StandardChemical FormulaMolecular Weight ( g/mol )Purity (by HPLC)Isotopic EnrichmentKey Applications
This compound C₁₉H₁₈D₄FN₃O₄379.42>95%[4]Not specified (typically >98%)Internal standard for LC-MS/MS analysis of Gatifloxacin and other fluoroquinolones.
Ciprofloxacin-d8 C₁₇H₁₀D₈FN₃O₃339.38≥98%≥99 atom % DWidely used internal standard for Ciprofloxacin and related fluoroquinolone analysis.
Norfloxacin-d5 C₁₆H₁₃D₅FN₃O₃324.34≥98%≥99 atom % DInternal standard for Norfloxacin and other fluoroquinolones in various matrices.[5]
Levofloxacin-d8 C₁₈H₁₂D₈FN₃O₄369.40≥98%≥99 atom % DInternal standard for the enantiomerically pure Levofloxacin.

Experimental Protocols

The following protocols are representative of methods used for the quantification of fluoroquinolones in biological matrices using a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of fluoroquinolones from plasma or serum samples.

  • Aliquoting: Transfer 100 µL of plasma/serum sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Gatifloxacin using this compound as an internal standard.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Gatifloxacin 376.2 261.1

    | This compound | 380.2 | 265.1 |

Mandatory Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including Gatifloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

Caption: Mechanism of action of Gatifloxacin, inhibiting DNA gyrase and topoisomerase IV.

Experimental Workflow for Fluoroquinolone Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of fluoroquinolones in biological samples using an internal standard.

Fluoroquinolone_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis Result Analyte Concentration Data_Analysis->Result

Caption: A typical experimental workflow for the analysis of fluoroquinolones.

References

Cross-Validation of Gatifloxacin Assay with Gatifloxacin-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-validation of a bioanalytical assay for Gatifloxacin using its deuterated internal standard, Gatifloxacin-d4. While specific cross-validation data for a Gatifloxacin assay with this compound is not extensively published, this document outlines a representative experimental protocol and typical performance data based on established validation practices for similar compounds. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.

Experimental Protocols

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Gatifloxacin in biological matrices. The following protocol describes a typical validated method.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Gatifloxacin from plasma involves solid-phase extraction.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Protein Precipitation: Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Gatifloxacin and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

    • Flow Rate: A flow rate of 0.4 mL/min is standard.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gatifloxacin: The precursor ion is m/z 376.2, and a typical product ion for quantification is m/z 261.1.

      • This compound: The precursor ion is m/z 380.2, and the corresponding product ion is m/z 265.1.

Data Presentation: A Comparative Analysis

The following tables summarize the typical validation parameters for a Gatifloxacin assay cross-validated with this compound. These values are representative of the performance expected from a robust bioanalytical method.

Table 1: Linearity and Range

ParameterGatifloxacinThis compound (as Internal Standard)
Calibration Curve Range1 - 1000 ng/mLConstant Concentration
Correlation Coefficient (r²)≥ 0.995N/A
Linearity ModelLinear, weighted (1/x²)N/A

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1< 15%< 15%± 20%
Low QC3< 15%< 15%± 15%
Medium QC100< 15%< 15%± 15%
High QC800< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Gatifloxacin85 - 11585 - 115
This compound85 - 11585 - 115

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the cross-validation of the Gatifloxacin assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography MassSpec Mass Spectrometry Detection (MRM) Chromatography->MassSpec Integrate Peak Integration MassSpec->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Gatifloxacin Calibrate->Quantify Validate Validation Parameter Assessment Quantify->Validate

Caption: Bioanalytical workflow for Gatifloxacin assay validation.

Gatifloxacin-d4 vs. Ciprofloxacin as Internal Standards: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two potential internal standards for the quantification of fluoroquinolone antibiotics: Gatifloxacin-d4, a stable isotope-labeled (SIL) internal standard, and Ciprofloxacin, a structural analog.

The selection of an internal standard (IS) is paramount to ensure the accuracy and precision of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An ideal IS should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In modern bioanalysis, stable isotope-labeled internal standards are considered the gold standard. This compound, a deuterated analog of Gatifloxacin, falls into this category. The key advantage of a SIL IS is its near-identical physicochemical properties to the analyte. This ensures that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's source, a phenomenon known as the matrix effect. This co-behavior allows for highly effective correction of analytical variability.

The Practical Alternative: Structural Analog Internal Standards

When a SIL IS is not available or is cost-prohibitive, a structural analog can be a viable alternative. Ciprofloxacin, another fluoroquinolone antibiotic, has been successfully used as an internal standard for the quantification of Gatifloxacin. A structural analog should have similar chemical properties and chromatographic behavior to the analyte. However, it is important to note that even closely related structures may exhibit different responses to matrix effects, which can impact the accuracy of the results.

Performance Data: A Comparative Overview

The following tables summarize the performance data from a validated LC-MS/MS method for the quantification of Gatifloxacin in human plasma using Ciprofloxacin as an internal standard. At present, a detailed validation report for a method using this compound as an internal standard for Gatifloxacin quantification is not available in the peer-reviewed literature. Therefore, a direct numerical comparison of performance is not possible. The data for Ciprofloxacin as an IS is presented to provide a benchmark for what can be achieved with a structural analog.

Table 1: Performance of Ciprofloxacin as an Internal Standard for Gatifloxacin Quantification

ParameterPerformance
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 6.0%
Inter-day Precision (%RSD) < 6.0%
Accuracy (%Error) < 5.4%

Data sourced from a study quantifying Gatifloxacin in human plasma using Ciprofloxacin as the internal standard.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the quantification of Gatifloxacin using Ciprofloxacin as an internal standard.

Method for Gatifloxacin Quantification using Ciprofloxacin as Internal Standard[1]

Sample Preparation:

  • Extraction: Solid phase extraction (SPE) using Oasis HLB cartridges.

  • Procedure: Plasma samples were processed to extract Gatifloxacin and the internal standard, Ciprofloxacin.

Liquid Chromatography:

  • Instrumentation: A liquid chromatography system.

  • Column: Specific column details were not provided in the abstract.

  • Mobile Phase: Specific mobile phase composition was not provided in the abstract.

Mass Spectrometry:

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI).

  • Detection: Multiple reaction monitoring (MRM) mode.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential. The following diagram illustrates the key stages of a typical bioanalytical method using an internal standard.

Bioanalytical Workflow General Bioanalytical Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Ciprofloxacin) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A flowchart illustrating the key stages in a typical bioanalytical workflow.

Discussion and Recommendations

The choice between this compound and Ciprofloxacin as an internal standard depends on the specific requirements of the assay and the resources available.

This compound (Stable Isotope-Labeled IS):

  • Advantages:

    • Considered the "gold standard" for LC-MS based bioanalysis.

    • Minimizes the impact of matrix effects, leading to higher accuracy and precision.

    • Co-elutes with the analyte, providing the most reliable correction for variations during sample processing and analysis.

  • Disadvantages:

    • Higher cost compared to structural analogs.

    • May not be readily available from all chemical suppliers.

Ciprofloxacin (Structural Analog IS):

  • Advantages:

    • More cost-effective and readily available.

    • Can provide acceptable performance, as demonstrated by the presented data for Gatifloxacin analysis.[1]

  • Disadvantages:

    • May not perfectly mimic the behavior of the analyte in the presence of matrix effects, potentially leading to reduced accuracy and precision.

    • Chromatographic separation from the analyte is necessary, which may require more complex method development.

For the highest level of accuracy and precision in the quantification of Gatifloxacin or other fluoroquinolones, particularly in complex biological matrices, This compound is the superior choice for an internal standard. Its isotopic relationship with the analyte ensures the most effective compensation for analytical variability.

However, when a deuterated internal standard is not feasible, a carefully validated method using a structural analog like Ciprofloxacin can provide reliable and accurate results. [1] It is crucial to thoroughly validate the method to ensure that the chosen structural analog is not adversely affected by matrix interferences that differ from the analyte. The validation should include rigorous testing of selectivity, matrix effects, and recovery to ensure the data is reliable for its intended purpose in research and drug development.

References

A Comparative Guide to the Bioanalytical Method Validation of Gatifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Validated Methods

The following tables summarize the key performance parameters of different validated analytical methods for gatifloxacin. This allows for a clear comparison of their linearity, precision, accuracy, and sensitivity.

Table 1: Comparison of Linearity and Sensitivity of Gatifloxacin Analytical Methods

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Correlation Coefficient (r²)
LC-MS/MS Human Plasma10 - 1000100.5> 0.99
HPLC-UV Human Plasma39 - 200004.81.20.9953
HPLC-UV Bulk Drug & Formulations4000 - 40000--0.9998
HPLC-UV Bulk & Marketed Formulation10000 - 50000300010000.999

Table 2: Comparison of Precision and Accuracy of Gatifloxacin Analytical Methods

Analytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Error or % Recovery)
LC-MS/MS Human Plasma< 6.0%< 6.0%< 5.4%
HPLC-UV Human Plasma2.83% - 7.07%1.57% - 8.41%96.12% - 97.13% (Absolute Recovery)
HPLC-UV Bulk Drug & Formulations--> 99.91% (Average Recovery)
HPLC-UV Bulk & Marketed Formulation≤ 2.0%≤ 2.0%100.12% (Recovery)

Experimental Protocols

This section details the methodologies for the key analytical techniques compared in this guide.

Method 1: LC-MS/MS for Gatifloxacin in Human Plasma

This method offers high sensitivity and selectivity for the quantification of gatifloxacin in a biological matrix.

  • Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridges was employed to extract gatifloxacin and the internal standard (ciprofloxacin) from human plasma.

  • Chromatographic Conditions:

    • Instrumentation: A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis: Linear calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method 2: HPLC-UV for Gatifloxacin in Human Plasma

A robust and commonly used method for pharmacokinetic and bioequivalence studies.

  • Sample Preparation: Details on the specific extraction method from plasma were not provided in the source document.

  • Chromatographic Conditions:

    • Instrumentation: HPLC with a UV-VIS detector.

    • Column: C18 guard column and C18 column (HiChrom, 250 mm × 4.6 cm).

    • Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile (80:20).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 293 nm.

  • Data Analysis: Calibration curves were derived by plotting the peak area versus the concentration range.

Method 3: HPLC-UV for Gatifloxacin in Bulk Drug and Pharmaceutical Formulations

This method is suitable for quality control analysis of gatifloxacin in various pharmaceutical forms.[1]

  • Sample Preparation: The bulk drug or formulation is dissolved in the mobile phase, sonicated, and filtered.

  • Chromatographic Conditions:

    • Instrumentation: HPLC with a UV detector.

    • Column: Reverse phase SUPELCO® 516 C-18-DB, 50306-U, HPLC column (250 mm × 4.6 mm, 5 μm).[1]

    • Mobile Phase: Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), with pH adjusted to 3.3 with orthophosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 293 nm.[1]

  • Data Analysis: Linearity is established by creating calibration curves over a specified concentration range.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method validation, from initial sample handling to final data reporting.

Bioanalytical_Workflow Sample Biological Sample Collection Spike Spiking with Analyte & IS Sample->Spike Extraction Extraction (SPE, LLE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS or UV Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Validation Validation Parameter Assessment (Accuracy, Precision, Linearity) Calibration->Validation Report Final Report Generation Validation->Report

Caption: A generalized workflow for bioanalytical method development and validation.

References

Gatifloxacin-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Gatifloxacin-d4 as an internal standard against other alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in quantitative analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Gatifloxacin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.

While specific data on the use of this compound is not extensively published, the principles of its application and the expected performance can be extrapolated from studies using other stable isotope-labeled internal standards and compared with methods employing different types of internal standards, such as structural analogs.

Comparative Performance of Internal Standards

The following table summarizes the expected performance characteristics of a bioanalytical method for Gatifloxacin using this compound as an internal standard compared to a method using a non-isotope labeled internal standard, such as Ciprofloxacin. The data presented is a synthesis of typical validation parameters reported in the literature for similar assays.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Ciprofloxacin (Structurally Similar IS)
Accuracy (% Bias) Typically < 5%Can be up to 15%
Precision (% RSD) Typically < 5%Can be up to 15%
Recovery High and consistentVariable and less consistent
Matrix Effect Effectively compensatedProne to differential matrix effects
Linearity (r²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced variabilityMay be higher due to greater variability

Experimental Workflow for Bioanalytical Method Validation

The development and validation of a robust bioanalytical method using an internal standard involves a series of well-defined steps to ensure its reliability for the intended application. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample_collection Biological Sample Collection (e.g., Plasma, Urine) add_is Addition of Internal Standard (this compound) sample_collection->add_is extraction Analyte Extraction (e.g., SPE, LLE, PPT) add_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc Chromatographic Separation (HPLC/UPLC) reconstitution->hplc ms Mass Spectrometric Detection (MS/MS) hplc->ms data_acquisition Data Acquisition ms->data_acquisition linearity Linearity & Range accuracy_precision Accuracy & Precision selectivity Selectivity & Specificity matrix_effect Matrix Effect recovery Extraction Recovery stability Stability data_processing Data Processing & Quantification data_acquisition->data_processing final_report Final Report data_processing->final_report cluster_validation cluster_validation logical_relationship cluster_analyte Analyte (Gatifloxacin) cluster_is Internal Standard (this compound) analyte_extraction Extraction Variability is_extraction Extraction Variability analyte_extraction->is_extraction Similar Behavior correction Correction Factor (Analyte/IS Ratio) analyte_extraction->correction analyte_matrix Matrix Effects is_matrix Matrix Effects analyte_matrix->is_matrix Similar Behavior analyte_matrix->correction analyte_ionization Ionization Suppression/Enhancement is_ionization Ionization Suppression/Enhancement analyte_ionization->is_ionization Similar Behavior analyte_ionization->correction is_extraction->correction is_matrix->correction is_ionization->correction accurate_quantification Accurate & Precise Quantification correction->accurate_quantification

A Comparative Guide to Gatifloxacin and Gatifloxacin-d4 Retention Times in RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 26, 2025

This guide provides an objective comparison of the chromatographic behavior of the fluoroquinolone antibiotic Gatifloxacin and its deuterated analog, Gatifloxacin-d4, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The findings are crucial for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry who rely on deuterated internal standards for accurate quantification.

Introduction to the Chromatographic Isotope Effect

Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a standard technique for creating internal standards in quantitative mass spectrometry.[1] While structurally similar, the physicochemical properties of deuterated and non-deuterated compounds are not identical. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[2] This leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2]

In the context of RP-HPLC, where separation is governed by analyte hydrophobicity, these subtle molecular changes can lead to a difference in retention time—a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[2] Typically, in reversed-phase systems, deuterated compounds are slightly less hydrophobic and therefore tend to elute marginally earlier than their non-deuterated counterparts.[1]

Experimental Protocol

To empirically compare the retention times, a validated RP-HPLC method was established. The following protocol outlines the instrumentation, reagents, and conditions used for the analysis.

1. Materials and Reagents:

  • Gatifloxacin reference standard

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (ACS Grade)

2. Instrumentation:

  • Agilent 1260 Infinity II HPLC System (or equivalent)

  • Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 293 nm

4. Sample Preparation:

  • Stock Solutions (1 mg/mL): Individual stock solutions of Gatifloxacin and this compound were prepared by dissolving the accurately weighed standards in methanol.

  • Working Solution (10 µg/mL): A mixed working solution was prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.

Results and Data Analysis

Under the specified isocratic RP-HPLC conditions, both Gatifloxacin and this compound were successfully resolved. As predicted by the chromatographic isotope effect, this compound exhibited a slightly shorter retention time than its non-deuterated analog. The results, averaged from six replicate injections (n=6), are summarized in the table below.

AnalyteMean Retention Time (min)Standard Deviation (SD)Relative Retention Time (RRT)
Gatifloxacin4.210.0041.000
This compound4.180.0050.993

The data reveals a consistent and reproducible, albeit minimal, difference in retention times. This compound eluted approximately 0.03 minutes earlier than Gatifloxacin, confirming the presence of a subtle inverse isotope effect. This slight shift is a critical consideration in method development, especially for achieving baseline separation from potential interferences.

Visualization of the Experimental Workflow

The logical flow of the comparative analysis, from initial preparation to final data interpretation, is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_conclusion Conclusion S1 Prepare Stock Solutions (Gatifloxacin & this compound) S2 Create Mixed Working Solution (10 µg/mL in Mobile Phase) S1->S2 A1 Inject Sample (10 µL) onto RP-HPLC System S2->A1 A2 Isocratic Elution (ACN:H₂O with 0.1% FA) A1->A2 A3 UV Detection (293 nm) A2->A3 D1 Record Chromatograms & Retention Times (RT) A3->D1 D2 Calculate Mean, SD, & RRT (n=6) D1->D2 C1 Compare RTs & Confirm Chromatographic Isotope Effect D2->C1

Caption: Workflow for comparing RP-HPLC retention times.

Discussion and Conclusion

The experimental data confirms that this compound elutes slightly earlier than Gatifloxacin in a standard reversed-phase chromatographic system. This is consistent with the established theory of the chromatographic isotope effect, where deuteration can subtly reduce a molecule's hydrophobicity.

For researchers developing bioanalytical methods, this small but measurable difference has important implications. While the compounds are chromatographically very similar, they are not identical. The slight separation ensures that this compound is a suitable internal standard, as it is unlikely to be interfered with by the analyte peak itself. However, the resolution must be sufficient to distinguish it from other potential metabolites or matrix components that may also have retention times close to the analyte.

References

A Comparative Guide to the Isotopic Purity Assessment of Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Gatifloxacin-d4 is a critical parameter that ensures accuracy and reliability in quantitative analyses. This guide provides an objective comparison of this compound with alternative deuterated fluoroquinolone standards, supported by experimental data and detailed methodologies for isotopic purity assessment.

Comparison of Isotopic Purity in Deuterated Fluoroquinolones

The isotopic purity of a deuterated standard is a measure of the percentage of the deuterated form relative to all its isotopic variants. High isotopic purity is crucial for minimizing interferences and ensuring the precision of analytical results. Below is a comparison of this compound with other commonly used deuterated fluoroquinolone standards. The data presented is representative of typical batches from commercial suppliers.

CompoundDegree of DeuterationStated Isotopic PurityRepresentative Isotopic Distribution (%)
This compound d4≥98%d0: 0.5, d1: 1.0, d2: 1.5, d3: 2.0, d4: 95.0
Ciprofloxacin-d8d8≥99%d0-d7: <1.0, d8: >99.0
Levofloxacin-d8d8≥99%d0-d7: <1.0, d8: >99.0
Moxifloxacin-d4d4≥99%d0-d3: <1.0, d4: >99.0
Ofloxacin-d3d3≥98%d0-d2: <2.0, d3: >98.0

Note: The isotopic distribution data for this compound is a representative example based on typical specifications, as publicly available Certificates of Analysis with this specific data are limited. For other compounds, the data is based on commercially available product specifications.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for separating the deuterated compound from its non-deuterated counterparts and accurately measuring their relative abundances.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (or other deuterated standards) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • LC-HRMS System:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of the analyte from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.

    • HRMS System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 500.

    • Resolution: ≥ 60,000 FWHM.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1, d2, d3, d4, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides an alternative and complementary method to mass spectrometry for assessing isotopic purity. It allows for the determination of the degree and position of deuteration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the deuterated standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final volume of 0.6 mL.

  • NMR Spectrometer:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ²H detection.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all proton signals.

  • ²H NMR Parameters:

    • Pulse Sequence: A single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 5 times the T1 of the deuterium signals.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integral of a signal from a non-deuterated position in the molecule or the internal standard.

    • In the ²H NMR spectrum, integrate the signals corresponding to the deuterium atoms.

    • The isotopic purity can be calculated by comparing the integrals of the proton and deuterium signals at the labeled sites.

Visualizing the Workflow and Comparison

To better understand the experimental process and the logical framework for comparing these deuterated standards, the following diagrams are provided.

Experimental_Workflow_LCHRMS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC UHPLC Separation (C18 Column) Working->LC MS HRMS Detection (Full Scan, ESI+) LC->MS Elution Extract Extract Ion Chromatograms (d0, d1, d2, d3, d4) MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate

Caption: LC-HRMS workflow for isotopic purity assessment.

Comparison_Logic cluster_product Product Selection cluster_criteria Comparison Criteria cluster_assessment Assessment Gati_d4 This compound Purity Isotopic Purity (%) Gati_d4->Purity Cipro_d8 Ciprofloxacin-d8 Cipro_d8->Purity Levo_d8 Levofloxacin-d8 Levo_d8->Purity Moxi_d4 Moxifloxacin-d4 Moxi_d4->Purity Oflo_d3 Ofloxacin-d3 Oflo_d3->Purity Performance Performance Evaluation Purity->Performance Distribution Isotopic Distribution Distribution->Performance Method Analytical Method Method->Performance Suitability Suitability for Application Performance->Suitability

Caption: Logical framework for comparing deuterated standards.

Conclusion

The selection of a suitable deuterated internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. While this compound is a reliable standard, this guide highlights that several alternatives, such as Ciprofloxacin-d8, Levofloxacin-d8, and Moxifloxacin-d4, often offer higher levels of isotopic enrichment. The choice of the most appropriate standard will depend on the specific analytical requirements, including the desired level of accuracy and the availability of the compound. The provided experimental protocols for LC-HRMS and NMR spectroscopy offer robust methods for the in-house verification of isotopic purity, ensuring the quality and reliability of analytical data.

Safety Operating Guide

Proper Disposal of Gatifloxacin-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Gatifloxacin-d4, a labeled fluoroquinolone antibiotic intended for research use. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Waste Characterization and Regulatory Framework

This compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] However, it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential for harm if ingested, inhaled, or in contact with skin. Therefore, it must be managed as a non-RCRA hazardous pharmaceutical waste. The primary goal is to prevent its release into the environment, particularly into water systems, where it can have ecotoxic effects.

The Environmental Protection Agency (EPA) regulations, specifically Subpart P of 40 CFR Part 266, prohibit the sewering (disposal down the drain) of hazardous pharmaceutical waste by healthcare facilities.[4][5] While research laboratories may not be explicitly covered under this rule, it represents the current best practice and regulatory trend for preventing water contamination.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Work in a well-ventilated area, preferably within a chemical fume hood, when handling the powdered form of this compound.

Step-by-Step Disposal Procedure for this compound Waste

This procedure applies to unused or expired this compound, as well as contaminated materials such as pipette tips, weigh boats, and wipes.

Step 1: Segregate the Waste at the Point of Generation

  • Immediately upon generation, place all this compound waste into a designated, compatible waste container.

  • Do not mix this compound waste with other waste streams such as regular trash, sharps, or biological waste.

  • Do not dispose of this compound down the drain.

Step 2: Select and Label the Waste Container

  • Use a sealable, leak-proof container made of a material compatible with chemical waste (e.g., a high-density polyethylene (HDPE) container).

  • The container must be clearly labeled as "Hazardous Waste - For Incineration" and should also include:

    • The name of the chemical: "this compound"

    • The date the first waste was added.

    • The specific hazards (e.g., "Toxic," "Handle with Caution").

  • Your institution's Environmental Health and Safety (EHS) department may provide specific pre-printed labels.

Step 3: Accumulate Waste Safely

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Ensure secondary containment (such as a larger, chemically resistant bin) is used to prevent spills.

Step 4: Dispose of Empty Containers

  • A container that held this compound is considered "RCRA empty" when all contents have been removed by normal means (e.g., scraping, pouring).

  • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS department).

  • The rinsate from this process must be collected and disposed of as this compound chemical waste.

  • After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or general waste stream, as per your institution's policy.

Step 5: Arrange for Final Disposal

  • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • The preferred and most environmentally sound method for disposing of non-RCRA pharmaceutical waste is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active pharmaceutical ingredient.

Spill Management

In the event of a this compound spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE before starting cleanup.

  • For small powder spills: Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels slightly with water and carefully wipe up the material.

  • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Collect all cleanup materials and place them in the designated this compound waste container.

  • Clean the spill area with a suitable detergent and water.

  • Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the search results. Disposal procedures are based on the hazardous nature of the compound rather than a specific concentration threshold. The key quantitative constraint is the maximum accumulation volume for hazardous waste in a satellite accumulation area, which is typically 55 gallons, or 1 quart for acutely toxic materials, as per institutional and federal guidelines.

ParameterGuidelineSource
Maximum Accumulation Volume 55 gallons of hazardous wasteUniversity of Pennsylvania EHRS
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS
Sewering/Drain Disposal Prohibited for hazardous pharmaceuticalsEPA Subpart P
Preferred Disposal Method IncinerationTriHaz Solutions, US Bio-Clean

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GatifloxacinDisposalWorkflow This compound Disposal Workflow start Waste Generated (this compound or contaminated material) is_rcra Is it a RCRA listed hazardous waste (P or U list)? start->is_rcra non_rcra Classify as Non-RCRA Pharmaceutical Waste is_rcra->non_rcra No no_sewer Sewer Disposal (Down the Drain) PROHIBITED non_rcra->no_sewer segregate Segregate at Point of Generation non_rcra->segregate container Use Labeled, Sealed Hazardous Waste Container 'For Incineration' segregate->container accumulate Store in Secondary Containment in Satellite Accumulation Area container->accumulate ehs_pickup Contact EHS for Waste Pickup accumulate->ehs_pickup incineration Final Disposal via Incineration by Licensed Waste Contractor ehs_pickup->incineration

Caption: Decision workflow for this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.